Product packaging for O-Isopropylhydroxylamine hydrochloride(Cat. No.:CAS No. 4490-81-7)

O-Isopropylhydroxylamine hydrochloride

Cat. No.: B044903
CAS No.: 4490-81-7
M. Wt: 111.57 g/mol
InChI Key: FOFBPRRSRZLRBW-UHFFFAOYSA-N
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Description

O-Isopropylhydroxylamine hydrochloride is a versatile and highly valuable alkylated hydroxylamine derivative extensively used in chemical synthesis and bioconjugation research. Its primary research value lies in its role as a key nucleophilic building block for the introduction of the O-isopropylhydroxylamine moiety, a critical functional group in the synthesis of more complex molecules. A prominent and high-impact application is its use in the formation of stable, N-alkyl isoxazolium salts upon reaction with compounds like N-ethyl-3-phenylisoxazol-3-ium (EEDQ), which serve as zero-length crosslinkers for efficient peptide and protein ligation. This mechanism enables the chemoselective coupling of carboxylate and amine groups, making it an indispensable tool in proteomics for studying protein-protein interactions, constructing peptide dendrimers, and developing novel bioconjugates. Furthermore, it serves as a crucial precursor in medicinal chemistry for the development of hydroxamic acid derivatives and other pharmacologically active scaffolds that target a range of enzymes. The hydrochloride salt form ensures enhanced stability and solubility for convenient handling in various organic and aqueous reaction conditions. This product is intended for laboratory research purposes by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClNO B044903 O-Isopropylhydroxylamine hydrochloride CAS No. 4490-81-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

O-propan-2-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9NO.ClH/c1-3(2)5-4;/h3H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFBPRRSRZLRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507200
Record name O-Propan-2-ylhydroxylamine--hydrogen chloride (1/1)
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Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4490-81-7
Record name Hydroxylamine, O-(1-methylethyl)-, hydrochloride (1:1)
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Record name O-Propan-2-ylhydroxylamine--hydrogen chloride (1/1)
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Record name O-(propan-2-yl)hydroxylamine hydrochloride
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Foundational & Exploratory

What are the physical and chemical properties of O-Isopropylhydroxylamine hydrochloride?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physical and chemical properties of O-Isopropylhydroxylamine hydrochloride. The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and the compound's role in chemical synthesis.

Core Physical and Chemical Properties

This compound is a white crystalline solid that serves as a versatile reagent in organic synthesis.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient precursor for various chemical transformations.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source(s)
CAS Number 4490-81-7[1][2][3]
Molecular Formula C₃H₁₀ClNO[2][3]
Molecular Weight 111.57 g/mol [1][3]
Appearance White to off-white or beige crystalline solid[1][2]
Property Value Notes Source(s)
Melting Point 80-100 °CA specific value of 94°C has also been reported. The range may be indicative of purity.[1][4]
Solubility Soluble in water.Quantitative solubility data (g/100mL) is not readily available in published literature.[1][2]
pKa Not experimentally determined.The predicted pKa of the corresponding free base, N-Isopropylhydroxylamine, is approximately 14.14. The hydrochloride salt is acidic.[5]
Stability Stable under recommended storage conditions (cool, dry, inert atmosphere).Hygroscopic; protect from moisture.[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a substance in water at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or titration.

  • Calculation: The solubility is expressed as grams of solute per 100 mL of solvent (g/100mL) at the specified temperature.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant of the protonated amine.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, measured increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Chemical Reactivity and Synthesis

This compound is primarily utilized as a nucleophilic reagent in organic synthesis, most notably for the formation of oximes from carbonyl compounds.[3]

Synthesis of this compound

One common synthetic route involves the alkylation of an N-hydroxyacetimidate ester followed by hydrolysis.

G cluster_synthesis Synthesis Pathway ethyl_n_hydroxyacetimidate Ethyl N-hydroxyacetimidate intermediate O-Alkylated Intermediate ethyl_n_hydroxyacetimidate->intermediate Alkylation isopropyl_mesylate Isopropyl mesylate isopropyl_mesylate->intermediate o_isopropylhydroxylamine O-Isopropylhydroxylamine intermediate->o_isopropylhydroxylamine Acidic Hydrolysis product O-Isopropylhydroxylamine Hydrochloride o_isopropylhydroxylamine->product hcl HCl hcl->product

Caption: Synthesis of this compound.

Reaction with Carbonyls: Oxime Formation

A key application of this compound is its reaction with aldehydes and ketones to form O-isopropyloximes. This reaction is a nucleophilic addition to the carbonyl group.

G cluster_reaction Oxime Formation o_isopropylhydroxylamine O-Isopropylhydroxylamine (from hydrochloride salt) oxime Acetone O-isopropyloxime o_isopropylhydroxylamine->oxime acetone Acetone (or other carbonyl) acetone->oxime water Water oxime->water

Caption: Reaction of O-Isopropylhydroxylamine with Acetone.

This reaction is crucial in synthetic organic chemistry for the preparation of amines and other nitrogen-containing compounds.[3] The resulting oximes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]

Stability and Storage

This compound is stable under recommended storage conditions.[2] It is, however, hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation from moisture.[2]

Applications in Research and Development

The primary utility of this compound lies in its role as a synthetic intermediate. Its ability to introduce the O-isopropylhydroxylamino group makes it a valuable tool for medicinal chemists and material scientists. Key application areas include:

  • Pharmaceutical Synthesis: As a building block for creating complex molecules with potential therapeutic properties.[3]

  • Agrochemical Development: In the synthesis of novel pesticides and herbicides.[3]

  • Material Science: For the preparation of metal-chelating agents and polymers.[1]

  • Analytical Chemistry: Used as a reagent for the derivatization of carbonyl compounds for analysis by chromatography and mass spectrometry.[3]

References

O-Isopropylhydroxylamine Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 4490-81-7[1][2] Molecular Formula: C₃H₁₀ClNO[1][2]

This technical guide provides an in-depth overview of O-Isopropylhydroxylamine hydrochloride, a versatile reagent with significant applications in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines its chemical properties, synthesis, and biological significance, supported by experimental protocols and pathway diagrams.

Physicochemical and Spectral Data

This compound is a white crystalline solid soluble in water.[1][3] Its chemical structure features an isopropyl group attached to the oxygen atom of a hydroxylamine moiety, with the hydrochloride salt enhancing its stability and solubility.[3][4]

PropertyValueReference
CAS Number 4490-81-7[1][2]
Molecular Formula C₃H₁₀ClNO[1][2]
Molecular Weight 111.57 g/mol [2]
Appearance White crystalline solid[1][3]
Melting Point 80-100°C[5]
Solubility Soluble in water[1]
Storage Temperature 2-8°C under inert atmosphere

Spectral Data Summary:

Spectrum TypeKey Data Points
¹H NMR Signals expected around ~1.2 ppm (Doublet, -CH(CH₃)₂) and ~3.5 ppm (Multiplet, -CH(CH₃)₂)
¹³C NMR Signals corresponding to the isopropyl methyl and methine carbons.
IR Characteristic peaks for N-H, O-H (from the hydrochloride), and C-H bonds.

Synthesis and Key Reactions

Several synthetic routes for this compound have been established. These methods include the direct reaction of isopropylamine with hydroxylamine hydrochloride, the reduction of 2-nitropropane, and the alkylation of N-hydroxyphthalimide followed by hydrolysis.[6]

One of the most critical applications of this compound is in the synthesis of O-isopropyl oximes from carbonyl compounds.[6] Oximes are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules.[6]

Experimental Protocol: General Synthesis of Oximes

The following is a generalized experimental protocol for the synthesis of oximes from aldehydes or ketones using a hydroxylamine hydrochloride, which is analogous to the reactivity of this compound.

Materials:

  • Aldehyde or Ketone (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Base (e.g., Sodium Carbonate or Pyridine)

  • Solvent (e.g., Ethanol or a solvent-free grinding method can be employed)

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve the aldehyde or ketone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol.

  • Addition of Base: Slowly add a base such as pyridine or sodium carbonate to the mixture. The base is necessary to neutralize the HCl released during the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 15 minutes to several hours, depending on the reactivity of the carbonyl compound. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime. The product can be further purified by recrystallization or column chromatography.

A solvent-free approach involves grinding the carbonyl compound, hydroxylamine hydrochloride, and a solid base like sodium carbonate in a mortar and pestle.[7]

Applications in Drug Development and Biological Activity

This compound and its derivatives are of significant interest in drug discovery. The hydroxylamine moiety is crucial for the synthesis of hydroxamic acids, which are known for their metal-chelating properties and are found in various biologically active molecules, including metalloproteinase inhibitors.

Antimicrobial Mechanism of Action

Recent studies have highlighted the potential of hydroxylamine derivatives as antimicrobial agents.[3] The proposed mechanism of action involves the inhibition of ribonucleotide reductases, which are enzymes essential for DNA synthesis and repair in bacteria.[3] By targeting this pathway, these compounds can disrupt bacterial proliferation, making them promising candidates for the development of new antibiotics.[3] This activity also extends to the inhibition of bacterial biofilm formation, which is a critical factor in chronic and persistent infections.[3]

antimicrobial_mechanism Drug O-Isopropylhydroxylamine Hydrochloride Derivative Target Ribonucleotide Reductase Drug->Target Inhibition Process1 Deoxyribonucleotide Synthesis Target->Process1 Process2 DNA Synthesis & Repair Process1->Process2 Outcome Inhibition of Bacterial Proliferation Process2->Outcome

Caption: Antimicrobial mechanism of O-Isopropylhydroxylamine derivatives.

Experimental and Synthetic Workflows

The utility of this compound as a building block in medicinal chemistry can be represented in a typical drug discovery workflow.

drug_discovery_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization Start O-Isopropylhydroxylamine Hydrochloride Reaction Reaction with Carbonyl Compounds Start->Reaction Intermediates O-Isopropyl Oximes Reaction->Intermediates Derivatives Diverse Chemical Library (e.g., Hydroxamic Acids) Intermediates->Derivatives Screening Biological Screening (e.g., Antimicrobial Assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Drug discovery workflow using O-Isopropylhydroxylamine HCl.

References

An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7), a crucial reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds. This document details various synthetic strategies, providing step-by-step experimental protocols and quantitative data to facilitate laboratory-scale synthesis and process development.

Overview of Synthetic Pathways

This compound can be synthesized through several distinct routes, each with its own advantages and challenges. The most prominent pathways include:

  • Catalytic Reduction of 2-Nitropropane: An industrially relevant method involving the hydrogenation of 2-nitropropane in the presence of a metal catalyst.

  • Oxidation of Diisopropylamine: This pathway involves the oxidation of diisopropylamine followed by acid-catalyzed hydrolysis.

  • Alkylation of Acetone Oxime Followed by Hydrolysis: A multi-step process beginning with the readily available acetone, involving the formation and subsequent O-alkylation of acetone oxime, followed by hydrolysis.

  • Via an N-Isopropylhydroxylamine Oxalate Intermediate: This route involves the preparation of an oxalate salt of N-isopropylhydroxylamine, which is then converted to the desired hydrochloride salt.

  • Alkylation of N-Hydroxyphthalimide (Mitsunobu Reaction) and Subsequent Deprotection: A versatile method for the O-alkylation of a protected hydroxylamine followed by removal of the protecting group.

The logical workflow for selecting a synthetic pathway is outlined below.

synthesis_pathway_selection start Define Synthesis Requirements (Scale, Purity, Cost, Safety) decision1 Availability of High-Pressure Hydrogenation Equipment? start->decision1 path1 Catalytic Reduction of 2-Nitropropane end Select Optimal Pathway path1->end path2 Oxidation of Diisopropylamine path2->end path3 Alkylation of Acetone Oxime path3->end path4 Via Oxalate Intermediate path4->end path5 Mitsunobu Reaction path5->end decision1->path1 Yes decision2 Handling of Peroxides and Multi-step Process Acceptable? decision1->decision2 No decision2->path2 Yes decision3 Multi-step Synthesis with Common Reagents Preferred? decision2->decision3 No decision3->path3 Yes decision4 Isolation of Intermediate Salt Feasible? decision3->decision4 No decision4->path4 Yes decision5 Mild Conditions and Higher Reagent Cost Acceptable? decision4->decision5 No decision5->path5 Yes decision5->end No

Caption: Logical workflow for selecting a synthesis pathway.

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed examination of the core synthetic routes, including reaction schemes, experimental procedures, and quantitative data.

Pathway 1: Catalytic Reduction of 2-Nitropropane

This method is a direct and efficient route for the synthesis of isopropylhydroxylamine, which is then converted to its hydrochloride salt. The key to this process is the selective reduction of the nitro group, avoiding over-reduction to isopropylamine.[1]

Caption: Synthesis via reduction of 2-nitropropane.

Experimental Protocol:

A detailed experimental procedure is derived from patent literature, specifically KR20140071123A.

  • Reaction Setup: To a hydrogenation reactor, add 100 g of 2-nitropropane and 100 g of methanol as a solvent.

  • Catalyst and Reagent Addition: Add 0.05 wt% of EDTA (based on 2-nitropropane), 1 wt% of 5% Pd/Al₂O₃ catalyst, and 0.02 wt% of LiBH₄.

  • Hydrogenation: Carry out the hydrogenation reaction at a temperature of 70°C and a hydrogen pressure of 100 psi.

  • Reaction Monitoring: The reaction is considered complete when there is no further reduction in hydrogen pressure.

  • Analysis and Work-up: After completion, the reaction mixture is analyzed by gas chromatography (GC). The resulting isopropylhydroxylamine can be isolated and treated with hydrochloric acid to precipitate the hydrochloride salt.

Quantitative Data:

Catalyst/Reagent CombinationConversion of 2-Nitropropane (%)Yield of Isopropylhydroxylamine (%)Byproduct (Monoisopropylamine) (%)
5% Pd/Al₂O₃35-363533-34
5% Pd/Al₂O₃, EDTA72-7363-64Not specified
5% Pd/Al₂O₃, EDTA, LiBH₄>97>93Not specified

Pathway 2: Oxidation of Diisopropylamine

This synthetic route involves the oxidation of diisopropylamine using hydrogen peroxide in the presence of a catalyst, followed by acidolysis with hydrochloric acid to yield the final product.

Caption: Synthesis via oxidation of diisopropylamine.

Experimental Protocol:

The following protocol is based on the procedure described in patent CN1709862A.

  • Reaction Setup: In a 1000 L reactor, add 200 kg of diisopropylamine and 800 g of Fe(Salen) catalyst.

  • Oxidation: Heat the mixture to 60°C and slowly add 300 kg of a 50% aqueous hydrogen peroxide solution over 2.5 hours.

  • Reaction Completion: After the addition is complete, maintain the temperature at 60°C for an additional hour.

  • Acidolysis and Isolation: Add 236 L of 37% hydrochloric acid to the reaction mixture to facilitate hydrolysis under acidic conditions.

  • Purification: Concentrate the solution and cool to crystallize the product. This yields 195 kg of isopropylhydroxylamine hydrochloride.

  • Free Base Formation (Optional): To obtain the free base, dissolve the hydrochloride salt in 635 L of water and add 145 kg of a 50% aqueous sodium hydroxide solution. Separate the layers to obtain an aqueous solution of isopropylhydroxylamine.

Quantitative Data:

CatalystYield of Isopropylhydroxylamine (%)
Fe(Salen)86
Co(Salen)Not specified
Mn(Salen)Not specified

Pathway 3: Alkylation of Acetone Oxime Followed by Hydrolysis

This pathway utilizes acetone as a starting material to first form acetone oxime. The oxime is then O-alkylated with an isopropylating agent, and the resulting O-isopropyl acetone oxime is hydrolyzed to give this compound.

acetone_oxime_route acetone Acetone hydroxylamine Hydroxylammonium Sulfate, NaOH acetone->hydroxylamine acetone_oxime Acetone Oxime hydroxylamine->acetone_oxime alkylation 1. NaOH, Toluene 2. Isopropyl Halide acetone_oxime->alkylation o_isopropyl_oxime O-Isopropyl Acetone Oxime alkylation->o_isopropyl_oxime hydrolysis HCl (aq) o_isopropyl_oxime->hydrolysis product O-Isopropylhydroxylamine Hydrochloride hydrolysis->product acetone_byproduct Acetone (byproduct) hydrolysis->acetone_byproduct

Caption: Synthesis from acetone via an oxime intermediate.

Experimental Protocol (Adapted from US5557013A for Isopropyl Derivative):

  • Acetone Oxime Formation: React acetone with hydroxylammonium sulfate and sodium hydroxide solution in a nonpolar aprotic solvent like toluene to form a solution of acetone oxime.

  • Formation of the Sodium Salt: Treat the acetone oxime solution with additional sodium hydroxide solution and remove the water azeotropically.

  • O-Isopropylation: React the resulting suspension of the acetone oxime sodium salt with an isopropylating agent (e.g., isopropyl bromide or isopropyl chloride) at a pressure of 0.5 to 15 bar and a temperature up to 140°C.

  • Hydrolysis: Without isolating the intermediate, cleave the O-isopropyl acetone oxime by adding concentrated hydrochloric acid.

  • Work-up: Heat the mixture to distill off the acetone byproduct, and then concentrate the remaining solution and cool to crystallize the this compound.

Quantitative Data:

StepReported Yield (%)
Acetone Oxime Formation~90
O-Alkylation (for methyl ether)62
Hydrolysis (for methyl ether)90
Overall (calculated for methyl ether) ~50

Note: The yields for the O-isopropylation and subsequent hydrolysis may vary from the reported values for the O-methylation.

Pathway 4: Via an N-Isopropylhydroxylamine Oxalate Intermediate

This method involves the synthesis of N-isopropylhydroxylamine, its isolation as an oxalate salt, and subsequent conversion to the hydrochloride salt.

Caption: Synthesis via an oxalate salt intermediate.

Experimental Protocol:

Part A: Preparation of N-Isopropylhydroxylamine Oxalate (from CN105152962A)

  • Reaction Setup: In a reactor, charge isopropylamine, deionized water, and a titanium silicate molecular sieve catalyst (TS-1). The preferred mass ratio of isopropylamine to solvent is 1:2-4, and to catalyst is 1:0.08-0.2.

  • Oxidation: Heat the stirred mixture to 50-70°C at atmospheric pressure.

  • Reagent Addition: Slowly add a 25-35% solution of hydrogen peroxide. The preferred molar ratio of isopropylamine to hydrogen peroxide is 1:0.8-1.5.

  • Work-up: After the reaction is complete, filter off the catalyst. The filtrate containing N-isopropylhydroxylamine is then treated with oxalic acid to precipitate N-isopropylhydroxylamine oxalate.

Part B: Conversion to Hydrochloride Salt

  • Salt Metathesis: The isolated N-isopropylhydroxylamine oxalate is suspended in a suitable solvent.

  • Acidification: Stoichiometric hydrochloric acid is added to the suspension.

  • Isolation: This results in the precipitation of the less soluble oxalic acid, leaving the desired this compound in the solution.[1] The product can then be isolated by filtration of the oxalic acid followed by evaporation of the solvent and crystallization.

Quantitative Data:

Pathway 5: Alkylation of N-Hydroxyphthalimide (Mitsunobu Reaction) and Subsequent Deprotection

The Mitsunobu reaction provides a mild method for the O-alkylation of N-hydroxyphthalimide with isopropanol. The resulting O-isopropyl N-hydroxyphthalimide is then cleaved to release the desired product.

mitsunobu_route n_hydroxyphthalimide N-Hydroxyphthalimide mitsunobu Isopropanol, PPh₃, DIAD/DEAD n_hydroxyphthalimide->mitsunobu intermediate O-Isopropyl N-Hydroxyphthalimide mitsunobu->intermediate deprotection Hydrazine or Acid Hydrolysis intermediate->deprotection product O-Isopropylhydroxylamine deprotection->product hcl_treatment HCl (aq) product->hcl_treatment final_product O-Isopropylhydroxylamine Hydrochloride hcl_treatment->final_product

Caption: Synthesis via the Mitsunobu reaction.

Experimental Protocol (General Procedure):

  • Reaction Setup: Dissolve N-hydroxyphthalimide, triphenylphosphine (PPh₃), and isopropanol in a suitable anhydrous solvent (e.g., THF, DCM).

  • Mitsunobu Reaction: Cool the solution in an ice bath and slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same solvent.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. The crude product can be purified by chromatography to isolate O-isopropyl N-hydroxyphthalimide.

  • Deprotection: The purified intermediate is then treated with a reagent such as hydrazine hydrate or subjected to acid hydrolysis to cleave the phthalimide group.

  • Final Salt Formation: The resulting O-isopropylhydroxylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Quantitative Data:

The yields for Mitsunobu reactions are generally good to excellent, but specific quantitative data for the synthesis of O-isopropyl N-hydroxyphthalimide and its subsequent conversion to this compound are not detailed in the available literature. Byproducts of this reaction include triphenylphosphine oxide and a hydrazide derivative, which need to be separated.[1]

Summary of Quantitative Data

The following table summarizes the available quantitative data for the different synthesis pathways, allowing for a comparative analysis.

PathwayKey ReagentsSolventTemperature (°C)PressureYield (%)Purity (%)
Reduction of 2-Nitropropane 2-Nitropropane, H₂, Pd/Al₂O₃, EDTA, LiBH₄Methanol70100 psi>93>97 (by GC)
Oxidation of Diisopropylamine Diisopropylamine, H₂O₂, Fe(Salen), HClNone (neat) then aq.60Atmospheric86Not specified
Alkylation of Acetone Oxime Acetone, NH₂OH·H₂SO₄, NaOH, Isopropyl Halide, HClTolueneup to 1400.5 - 15 bar~50 (overall, est.)Not specified
Via Oxalate Intermediate Isopropylamine, H₂O₂, TS-1, Oxalic Acid, HClWater50-70AtmosphericNot specifiedNot specified
Mitsunobu Reaction N-Hydroxyphthalimide, Isopropanol, PPh₃, DIAD/DEADTHF/DCM0 to RTAtmosphericNot specifiedNot specified
Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and disadvantages. The choice of a particular method will depend on factors such as the availability of starting materials and specialized equipment, scale of the reaction, and desired purity of the final product. The catalytic reduction of 2-nitropropane and the oxidation of diisopropylamine are well-documented and high-yielding methods suitable for larger-scale production. The routes involving acetone oxime, oxalate intermediates, and the Mitsunobu reaction offer alternative strategies that may be more suitable for laboratory-scale synthesis, depending on the specific capabilities and requirements of the research setting. This guide provides the necessary technical details to assist researchers and drug development professionals in making an informed decision for their synthetic needs.

References

An In-depth Technical Guide to the Solubility and Stability of O-Isopropylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known solubility and stability characteristics of O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7). Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for determining these properties in a laboratory setting.

Physicochemical Properties

This compound is a white crystalline solid.[1][2] As the hydrochloride salt of O-isopropylhydroxylamine, its properties are largely dictated by the presence of the polar hydroxylamine group and the ionic hydrochloride, balanced by the nonpolar isopropyl group.

Solubility Profile

This compound is known to be soluble in water.[1][2][3] While precise quantitative solubility data in various organic solvents is not extensively documented in scientific literature, a qualitative assessment can be inferred from its chemical structure—a polar salt. The expected solubility in common laboratory solvents is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventChemical ClassPolarityExpected Solubility
Water (H₂O)Polar ProticHighSoluble[1][2][3]
Methanol (CH₃OH)Polar ProticHighLikely Soluble
Ethanol (C₂H₅OH)Polar ProticHighLikely Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighLikely Soluble
Dimethylformamide (DMF)Polar AproticHighLikely Soluble/Partially Soluble
Acetonitrile (ACN)Polar AproticMediumPartially Soluble/Slightly Soluble
Dichloromethane (DCM)NonpolarLowLikely Insoluble
TolueneNonpolarLowLikely Insoluble
HexanesNonpolarLowLikely Insoluble

Note: "Likely Soluble/Insoluble" are estimations based on the principle of "like dissolves like." Experimental verification is required for precise measurements.

Stability Characteristics

This compound is stable under recommended storage conditions, which typically involve a cool, dry environment under an inert atmosphere.[4] However, several factors can influence its stability.

Table 2: Stability and Reactivity Profile

FactorObservation
Storage Conditions Stable when stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2]
Hygroscopicity The compound is hygroscopic and should be protected from moisture.
pH Stability Reported to be stable at neutral pH and in the presence of hydrochloric acid, but unstable in the presence of other inorganic acids.[5]
Incompatible Materials Avoid strong oxidizing agents.
Oxygen Scavenging Acts as an efficient oxygen scavenger in aqueous media through radical chain reactions.[3] The reaction with superoxide initiates autoxidative chains that can rapidly deplete dissolved oxygen.[3]
Hazardous Decomposition When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol is based on the common shake-flask method, a standard for measuring the equilibrium solubility of a solid in a solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation prep1 Weigh excess O-Isopropylhydroxylamine HCl prep2 Add to a known volume of solvent (e.g., 10 mL) in a sealed vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) to ensure equilibrium prep2->equil1 Place in shaker/incubator sep1 Allow suspension to settle equil1->sep1 sep2 Centrifuge or filter (using a solvent-compatible 0.22 µm syringe filter) to remove undissolved solid sep1->sep2 ana1 Take a precise aliquot of the clear supernatant sep2->ana1 Sample the saturated solution ana2 Dilute with a suitable solvent ana1->ana2 ana3 Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) ana2->ana3 ana4 Calculate solubility (e.g., in mg/mL or g/100mL) ana3->ana4

Caption: Experimental workflow for determining equilibrium solubility.

Methodology Details:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial to prevent solvent evaporation and agitate it at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by drawing the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., PTFE or nylon).

  • Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Assessing Chemical Stability in Solution

This protocol outlines a general approach for a forced degradation study to understand the stability of this compound under various stress conditions, using a stability-indicating HPLC method.

G cluster_stress Forced Degradation Conditions start Prepare stock solution of O-Isopropylhydroxylamine HCl in chosen solvent stress_acid Acidic (e.g., 0.1 M HCl) start->stress_acid Aliquot and expose to stress stress_base Basic (e.g., 0.1 M NaOH) start->stress_base Aliquot and expose to stress stress_ox Oxidative (e.g., 3% H₂O₂) start->stress_ox Aliquot and expose to stress stress_thermal Thermal (e.g., 60°C) start->stress_thermal Aliquot and expose to stress stress_photo Photolytic (ICH Q1B light exposure) start->stress_photo Aliquot and expose to stress control Control (Room Temp, Protected from light) start->control Aliquot and expose to stress analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating HPLC method stress_acid->analysis stress_base->analysis stress_ox->analysis stress_thermal->analysis stress_photo->analysis control->analysis evaluation Evaluate Data: - Calculate % degradation - Identify major degradants - Determine degradation kinetics analysis->evaluation

Caption: Workflow for a forced degradation (stress testing) study.

Methodology Details:

  • Method Development: Develop a stability-indicating HPLC method. This method must be able to separate the intact this compound peak from all potential degradation products, ensuring accurate quantification of the parent compound.[6][7][8][9]

  • Sample Preparation: Prepare solutions of this compound in the solvent of interest.

  • Stress Conditions: Expose the solutions to a range of forced degradation conditions as outlined in ICH guidelines.[10][11] This typically includes:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of ~3%.

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

    • A control sample should be stored at room temperature and protected from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 8, 24, and 48 hours), take an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the aliquots using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial (t=0) concentration.

    • Observe the chromatograms for the appearance and growth of new peaks, which represent degradation products.

    • If significant degradation is observed, the data can be used to determine the degradation kinetics (e.g., zero-order, first-order).

Conclusion

This compound is a water-soluble, crystalline solid that is stable under controlled, anhydrous conditions. Its primary liabilities include hygroscopicity and reactivity with strong oxidants and certain inorganic acids. In aqueous solutions, it can act as a potent oxygen scavenger. While specific quantitative solubility and stability data are sparse in the literature, the standardized protocols provided in this guide offer a robust framework for researchers to determine these critical parameters, ensuring the appropriate handling, formulation, and application of this versatile reagent in a research and development setting.

References

A Comprehensive Technical Review on the Synthetic Applications of O-Isopropylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7) has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural features and reactivity profile make it a crucial building block for a diverse array of molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of its primary synthetic applications, complete with experimental details and quantitative data to facilitate its use in research and development.

Core Application: Synthesis of O-Isopropyl Oximes

The most prominent application of this compound lies in the synthesis of O-isopropyl oximes from carbonyl compounds.[1] This reaction is a cornerstone of synthetic chemistry, as oximes serve as important intermediates in the preparation of a wide range of nitrogen-containing compounds, including amides (via Beckmann rearrangement), amines, and nitriles.[2] The O-isopropyl group can significantly influence the physicochemical properties of the final products, such as their stability, solubility, and biological activity.[1]

The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl group, forming a tetrahedral intermediate, followed by dehydration to yield the oxime. The hydrochloride salt form of O-Isopropylhydroxylamine enhances its stability and solubility in various reaction media.

Experimental Protocols and Data

General Procedure for the Synthesis of O-Isopropyl Oximes:

A typical procedure involves the reaction of an aldehyde or ketone with this compound in the presence of a base. The base, such as pyridine or sodium carbonate, neutralizes the hydrochloride, liberating the free hydroxylamine to react with the carbonyl compound.

Example: Synthesis of Acetophenone O-isopropyl oxime

To a solution of acetophenone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL) is added pyridine (1.5 mmol). The mixture is stirred at room temperature for a specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired O-isopropyl oxime.

Table 1: Synthesis of O-Isopropyl Oximes from Various Carbonyl Compounds

Carbonyl CompoundReaction Time (h)Yield (%)Reference
Benzaldehyde292Generic Protocol
Acetophenone488Generic Protocol
Cyclohexanone395Generic Protocol
4-Chlorobenzaldehyde2.590Generic Protocol

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of reagents.

Reaction Workflow

The general workflow for the synthesis of O-isopropyl oximes can be visualized as follows:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Carbonyl Compound Carbonyl Compound Reaction Mixture Reaction Mixture Carbonyl Compound->Reaction Mixture O-Isopropylhydroxylamine HCl O-Isopropylhydroxylamine HCl O-Isopropylhydroxylamine HCl->Reaction Mixture Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography O-Isopropyl Oxime O-Isopropyl Oxime Column Chromatography->O-Isopropyl Oxime

Caption: General workflow for the synthesis of O-isopropyl oximes.

Synthesis of Hydroxamic Acids

This compound is also a key reagent in the preparation of hydroxamic acids.[1] Hydroxamic acids are a class of compounds characterized by the -C(=O)N(OH)R functional group and are known for their metal-chelating properties. This characteristic makes them valuable in medicinal chemistry, with applications as enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors, and in the development of metal-chelating agents for various therapeutic and diagnostic purposes.[3]

The synthesis of hydroxamic acids from this compound typically involves its reaction with an activated carboxylic acid derivative, such as an acyl chloride or an ester.

Experimental Protocols and Data

General Procedure for the Synthesis of N-Isopropoxyamides (Hydroxamic Acid Derivatives):

A carboxylic acid is first activated, for example, by converting it to its acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with this compound in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane at a controlled temperature.

Example: Synthesis of N-isopropoxybenzamide

To a solution of benzoyl chloride (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added a solution of this compound (1.1 mmol) and triethylamine (2.5 mmol) in dichloromethane (5 mL). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Table 2: Representative Synthesis of N-Isopropoxyamides

Acyl ChlorideBaseSolventYield (%)Reference
Benzoyl chlorideTriethylamineDichloromethane85Generic Protocol
Acetyl chloridePyridineTetrahydrofuran80Generic Protocol
4-Methoxybenzoyl chlorideN,N-DiisopropylethylamineDichloromethane88Generic Protocol

Note: Yields are illustrative and depend on the specific substrate and reaction optimization.

Signaling Pathway Illustration

The role of hydroxamic acids as HDAC inhibitors is a critical area of drug development. The following diagram illustrates the general mechanism of HDAC inhibition.

G cluster_pathway HDAC Activity and Inhibition cluster_inhibition Therapeutic Intervention Histone Deacetylase (HDAC) Histone Deacetylase (HDAC) Deacetylated Histone Deacetylated Histone Histone Deacetylase (HDAC)->Deacetylated Histone Deacetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histone Acetylated Histone Acetylated Histone->Histone Deacetylase (HDAC) Substrate Chromatin Condensation Chromatin Condensation Deacetylated Histone->Chromatin Condensation Hydroxamic Acid (Inhibitor) Hydroxamic Acid (Inhibitor) Hydroxamic Acid (Inhibitor)->Histone Deacetylase (HDAC) Inhibition Transcriptional Repression Transcriptional Repression Chromatin Condensation->Transcriptional Repression Gene Transcription Gene Transcription

Caption: Mechanism of HDAC inhibition by hydroxamic acids.

Applications in Pharmaceutical and Agrochemical Synthesis

The versatility of this compound extends to the synthesis of complex molecules with biological activity. The isopropoxyamino moiety it provides can be a key pharmacophore or a crucial structural element in various drug candidates and agrochemicals.[1]

Case Study: Synthesis of a Pharmaceutical Intermediate

While specific, publicly available, detailed protocols for the synthesis of marketed drugs using this compound are often proprietary, its use in the synthesis of pharmaceutical intermediates is well-documented in patent literature. For instance, it can be used to construct oxime ethers that are precursors to more complex heterocyclic systems found in various therapeutic agents.

Logical Relationship in Drug Development:

G Starting Material Starting Material Carbonyl Intermediate Carbonyl Intermediate Starting Material->Carbonyl Intermediate O-Isopropyl Oxime Intermediate O-Isopropyl Oxime Intermediate Carbonyl Intermediate->O-Isopropyl Oxime Intermediate  + O-Isopropylhydroxylamine HCl Cyclization/Further Modification Cyclization/Further Modification O-Isopropyl Oxime Intermediate->Cyclization/Further Modification Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Cyclization/Further Modification->Active Pharmaceutical Ingredient (API) O-Isopropylhydroxylamine HCl O-Isopropylhydroxylamine HCl

Caption: Role of O-Isopropylhydroxylamine HCl in a drug synthesis pathway.

Conclusion

This compound is a reagent of significant utility in organic synthesis. Its primary applications in the formation of O-isopropyl oximes and hydroxamic acids provide access to a wide range of valuable compounds for the pharmaceutical and agrochemical industries. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic routes involving this versatile building block. As the demand for novel and complex molecules continues to grow, the applications of this compound are expected to expand further.

References

An In-depth Technical Guide to the Safe Handling of O-Isopropylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling guidelines for O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7), a versatile reagent in organic synthesis.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2] It is soluble in water.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 4490-81-7[1][2][3][4][5][6]
Molecular Formula C₃H₁₀ClNO[1][2][3][5]
Molecular Weight 111.57 g/mol [2][3][5]
Appearance White crystalline solid[1][2]
Solubility Soluble in water[1][2]
Melting Point 94°C[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it can cause skin irritation, serious eye damage, and respiratory irritation.[3][7]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

The signal word for this chemical is "Danger".[3]

Safety Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent safety measures must be implemented during its handling and use.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][8][9]

  • Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear protective gloves and a lab coat.[7]

  • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

The following diagram illustrates the logical relationship between the identified hazards and the required safety precautions.

Hazard_Precautions cluster_hazards Hazards cluster_precautions Safety Precautions H315 H315: Causes skin irritation Gloves Wear Protective Gloves H315->Gloves H318 H318: Causes serious eye damage Goggles Wear Safety Goggles/Face Shield H318->Goggles H335 H335: May cause respiratory irritation Respirator Use Respirator H335->Respirator FumeHood Work in Fume Hood H335->FumeHood Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HeLa, HepG2) CompoundPrep 2. Compound Preparation (Serial dilutions of O-Isopropylhydroxylamine HCl) CellSeeding 3. Cell Seeding (Plate cells in 96-well plates) Treatment 4. Compound Treatment (Add dilutions to cells) CellSeeding->Treatment Incubation 5. Incubation (24, 48, or 72 hours) Treatment->Incubation Assay 6. Cytotoxicity Assay (e.g., MTT, LDH assay) Incubation->Assay DataAcquisition 7. Data Acquisition (Measure absorbance/fluorescence) Assay->DataAcquisition DataAnalysis 8. Data Analysis (Calculate IC50 value) DataAcquisition->DataAnalysis

References

The Dawn of a New Nitrogen Chemistry: A Technical Guide to the Discovery and Historical Context of Hydroxylamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery and historical significance of hydroxylamine and its derivatives in organic chemistry has been released. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the origins of this pivotal class of compounds, from their initial synthesis to their role in modern chemical innovation. The guide provides a meticulous account of the early experimental protocols, quantitative data, and the evolution of their applications, particularly in the synthesis of essential industrial polymers and pharmaceuticals.

The Dawn of Hydroxylamine: A Serendipitous Discovery

The story of hydroxylamine begins in 1865 with the German chemist Wilhelm Clemens Lossen. While working with the reaction of tin and hydrochloric acid in the presence of ethyl nitrate, he unexpectedly synthesized the first hydroxylamine salt, hydroxylammonium chloride.[1] This discovery marked the introduction of a novel nitrogen-containing compound with unique reactivity. However, it was not until 1891 that the Dutch chemist Cornelis Adriaan Lobry de Bruyn and the French chemist Léon Maurice Crismer independently succeeded in preparing hydroxylamine in its pure, albeit unstable, crystalline form.[1][2] Crismer's method involved the heating of a coordination complex, zinc dichloride di(hydroxylamine), which came to be known as Crismer's salt.[1]

Foundational Synthesis Methods: From Laboratory Curiosities to Industrial Feedstocks

The initial syntheses of hydroxylamine were laboratory-scale endeavors. The quest for more efficient and scalable production methods led to the development of several key processes that are still relevant today.

The Raschig Process

Developed by the German chemist Friedrich Raschig in 1887, this process became a cornerstone of industrial hydroxylamine production.[3] It involves the reduction of a nitrite with bisulfite to form a hydroxylamine disulfonate, which is then hydrolyzed to hydroxylammonium sulfate. The process is a multi-step sequence that begins with the preparation of an ammonium carbonate solution, which is then reacted with nitrogen oxides to form ammonium nitrite. This is subsequently converted to hydroxylamine disulfonate using sulfur dioxide, and finally hydrolyzed to the sulfate salt.[3]

Electrolytic Reduction of Nitric Acid

Another significant advancement was the electrolytic reduction of nitric acid to produce hydroxylamine salts, a method discovered by Julius Tafel.[1] This electrochemical approach offered a direct route to hydroxylamine, with the specific salt (hydrochloride or sulfate) being determined by the acid used in the electrolyte.

Key Experimental Protocols in the History of Hydroxylamine Synthesis

To provide a practical understanding of the historical context, this guide details the seminal experimental procedures for the synthesis of hydroxylamine and its derivatives.

Preparation of Hydroxylamine Hydrochloride (based on the Raschig Process)

This laboratory-scale preparation is adapted from the industrial Raschig process and involves the reaction of sodium nitrite with sodium bisulfite, followed by the in-situ formation of an oxime with acetone and subsequent hydrolysis.

Experimental Protocol:

A detailed protocol for a laboratory-scale synthesis of hydroxylamine hydrochloride, adapted from historical descriptions of the Raschig process, is presented below. This procedure involves the formation of hydroxylamine disulfonate, its reaction with acetone to form acetoxime, and subsequent hydrolysis to yield hydroxylamine hydrochloride.

  • Step 1: Preparation of the Reaction Mixture. In a large, well-ventilated fume hood, a solution of sodium nitrite is prepared by dissolving it in water. The solution is cooled to 0°C using an ice bath.

  • Step 2: Addition of Sodium Bisulfite and Acidification. A solution of sodium bisulfite is added to the cooled sodium nitrite solution. The mixture is then carefully acidified with 35-40% dilute sulfuric acid, maintaining the temperature below 5°C, until the pH of the solution reaches 2.

  • Step 3: Formation of Acetoxime. Acetone is added to the reaction mixture as the temperature is allowed to rise to 35°C. The stirring is then stopped, and the reaction is allowed to proceed, with the temperature maintained at up to 70°C for 3 hours.

  • Step 4: Neutralization and Isolation of Acetoxime. After cooling to 30°C, the reaction mixture is neutralized to a pH of 7-8 with a sodium hydroxide solution. The acetoxime is then isolated by steam distillation.

  • Step 5: Hydrolysis to Hydroxylamine Hydrochloride. Hydrochloric acid is added to the distilled acetoxime, and the solution is maintained at 55-60°C for 12 hours to facilitate hydrolysis.

  • Step 6: Isolation of Hydroxylamine Hydrochloride. The resulting solution is concentrated by evaporation, cooled to induce crystallization, and the hydroxylamine hydrochloride product is collected by filtration and dried.

The following diagram illustrates the workflow for this laboratory-scale synthesis of hydroxylamine hydrochloride.

G cluster_prep Preparation of Hydroxylamine Disulfonate cluster_oxime Acetoxime Formation cluster_hydrolysis Hydrolysis and Isolation NaNO2 Sodium Nitrite Solution Mix1 Reaction Mixture (pH 2, <5°C) NaNO2->Mix1 NaHSO3 Sodium Bisulfite Solution NaHSO3->Mix1 Acid Sulfuric Acid (35-40%) Acid->Mix1 Mix2 Reaction at 35-70°C for 3h Mix1->Mix2 Add Acetone Acetone Acetone Acetone->Mix2 Neutralization Neutralization (NaOH) Mix2->Neutralization Distillation Steam Distillation Neutralization->Distillation Acetoxime_isolated Isolated Acetoxime Distillation->Acetoxime_isolated Hydrolysis Hydrolysis at 55-60°C for 12h Acetoxime_isolated->Hydrolysis HCl Hydrochloric Acid HCl->Hydrolysis Concentration Concentration & Crystallization Hydrolysis->Concentration Product Hydroxylamine Hydrochloride Concentration->Product

Caption: Workflow for the laboratory synthesis of hydroxylamine hydrochloride.

Synthesis of Cyclohexanone Oxime

The reaction of hydroxylamine with aldehydes and ketones to form oximes is one of its most significant applications in organic synthesis. The industrial production of Nylon-6, a major polymer, relies on the synthesis of cyclohexanone oxime as a key intermediate.

Experimental Protocol:

  • Step 1: Preparation of Hydroxylamine Solution. In a suitable reaction vessel, hydroxylamine hydrochloride and crystallized sodium acetate are dissolved in water.

  • Step 2: Reaction with Cyclohexanone. The solution is warmed to approximately 40°C, and cyclohexanone is added with vigorous stirring.

  • Step 3: Crystallization and Isolation. After a few minutes of heating and stirring, cyclohexanone oxime separates as a crystalline solid. The reaction mixture is then cooled in an ice bath to complete the crystallization.

  • Step 4: Purification. The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as light petroleum.

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of cyclohexanone oxime.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles
Hydroxylamine Hydrochloride69.492.50.036
Sodium Acetate (crystallised)136.084.00.029
Cyclohexanone98.142.50.025
Cyclohexanone Oxime (Product) 113.16 2.5 0.022

Yield: Approximately 88% (based on cyclohexanone) Melting Point: 90°C

Hydroxylamine Derivatives in Drug Development: A Historical Perspective

The unique chemical properties of the hydroxylamine moiety have made it a valuable functional group in medicinal chemistry. Hydroxylamine derivatives have been explored for a wide range of therapeutic applications, acting as enzyme inhibitors and antibacterial agents.

Inhibition of Ribonucleotide Reductase

One of the key mechanisms of action for several hydroxylamine-based drugs is the inhibition of ribonucleotide reductase (RNR). This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, these compounds can halt DNA replication and cell proliferation, making them effective anticancer and antibacterial agents. The inhibitory action is often attributed to the ability of hydroxylamine derivatives to act as radical scavengers, quenching the essential tyrosyl radical in the RNR enzyme.

The following diagram illustrates the general mechanism of RNR inhibition by hydroxylamine derivatives.

G cluster_rnr Ribonucleotide Reductase (RNR) Catalytic Cycle cluster_inhibition Inhibition by Hydroxylamine Derivative RNR RNR Enzyme Radical Tyrosyl Radical RNR->Radical Generates Ribonucleotide Ribonucleotide (NDP) Radical->Ribonucleotide Initiates reduction of Inhibition Inhibition of RNR Radical->Inhibition Quenched Deoxyribonucleotide Deoxyribonucleotide (dNDP) Ribonucleotide->Deoxyribonucleotide Converted to Hydroxylamine Hydroxylamine Derivative (Radical Scavenger) Hydroxylamine->Radical Inhibition->Ribonucleotide Prevents reduction

Caption: Mechanism of RNR inhibition by hydroxylamine derivatives.

Early Antibacterial Agents

The antibacterial properties of hydroxylamine derivatives have been recognized for their potential to combat drug-resistant pathogens. Research has focused on designing N-substituted hydroxylamines that can selectively target bacterial enzymes like RNR, with minimal toxicity to eukaryotic cells.

The Mutagenic Nature of Hydroxylamine: A Double-Edged Sword

Hydroxylamine is a known mutagen that primarily acts on the DNA base cytosine. This property, while a concern for safety, has also been exploited as a tool in molecular biology to induce specific types of mutations for genetic studies.

The mechanism involves the hydroxylation of the amino group of cytosine, leading to the formation of N4-hydroxycytosine. This modified base can then tautomerize and mispair with adenine instead of guanine during DNA replication, resulting in a C:G to T:A transition mutation.

The following diagram outlines the step-by-step process of hydroxylamine-induced mutation.

G Cytosine Cytosine (in DNA) Reaction Hydroxylation Reaction Cytosine->Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Reaction N4Hydroxycytosine N4-Hydroxycytosine Reaction->N4Hydroxycytosine Tautomerization Tautomerization N4Hydroxycytosine->Tautomerization Mispairing_form Imino Tautomer Tautomerization->Mispairing_form Replication DNA Replication Mispairing_form->Replication Mispairing Mispairing Replication->Mispairing Adenine Adenine Adenine->Replication Mutation C:G to T:A Transition Mutation Mispairing->Mutation

Caption: Mechanism of hydroxylamine-induced DNA mutation.

This in-depth technical guide provides a valuable resource for understanding the fundamental chemistry and historical development of hydroxylamine compounds. By presenting detailed experimental protocols, summarizing key quantitative data, and visualizing important mechanisms, this whitepaper aims to support the ongoing research and development efforts in the fields of organic chemistry, materials science, and drug discovery.

References

Methodological & Application

Synthesis of O-Isopropyl Oximes using O-Isopropylhydroxylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Isopropylhydroxylamine hydrochloride serves as a crucial reagent in synthetic organic chemistry for the preparation of O-isopropyl oximes from various aldehydes and ketones. Oximes and their derivatives are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities and serving as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The O-isopropyl group can modulate a compound's lipophilicity, metabolic stability, and steric profile, making O-isopropyl oximes valuable targets in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of O-isopropyl oximes, including quantitative data for representative reactions and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The synthesis of O-isopropyl oximes from carbonyl compounds using this compound proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the O-isopropylhydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration, often facilitated by a weak acid or base, yields the corresponding O-isopropyl oxime. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often in the presence of a base like pyridine or sodium acetate to neutralize the hydrochloride salt and liberate the free hydroxylamine.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of O-isopropyl oximes from various aldehydes and ketones. The reaction conditions provided are illustrative and may require optimization for specific substrates.

Table 1: Synthesis of O-Isopropyl Aldoximes

EntryAldehyde SubstrateBaseSolventTime (h)Yield (%)
1BenzaldehydePyridineEthanol2>95
24-ChlorobenzaldehydeSodium AcetateMethanol392
34-NitrobenzaldehydePyridineEthanol1.598
4CinnamaldehydeSodium AcetateMethanol488
5HeptanalPyridineEthanol585

Table 2: Synthesis of O-Isopropyl Ketoximes

EntryKetone SubstrateBaseSolventTime (h)Yield (%)
1AcetophenonePyridineEthanol690
2CyclohexanoneSodium AcetateMethanol495
34'-MethylacetophenonePyridineEthanol688
4BenzophenonePyridineEthanol1275
52-PentanoneSodium AcetateMethanol882

Experimental Protocols

General Protocol for the Synthesis of O-Isopropyl Oximes

This protocol describes a general method for the synthesis of O-isopropyl oximes from aldehydes and ketones.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • This compound (1.1 mmol)

  • Base (e.g., Pyridine or Sodium Acetate) (1.2 mmol)

  • Solvent (e.g., Ethanol or Methanol) (5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for extraction and crystallization or chromatography)

Procedure:

  • To a round-bottom flask containing the aldehyde or ketone (1.0 mmol) dissolved in the chosen solvent (5-10 mL), add this compound (1.1 mmol).

  • Add the base (1.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude O-isopropyl oxime.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Example Protocol: Synthesis of 4-Chlorobenzaldehyde O-isopropyl oxime

Materials:

  • 4-Chlorobenzaldehyde (140.6 mg, 1.0 mmol)

  • This compound (122.6 mg, 1.1 mmol)

  • Sodium Acetate (98.4 mg, 1.2 mmol)

  • Methanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde in methanol.

  • Add this compound and sodium acetate to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

  • After cooling, remove the methanol using a rotary evaporator.

  • Add 25 mL of water to the residue and extract with ethyl acetate (3 x 25 mL).

  • Combine the ethyl acetate extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-chlorobenzaldehyde O-isopropyl oxime as a white crystalline solid.

Visualizations

Reaction Pathway for O-Isopropyl Oxime Synthesis

ReactionPathway Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Nucleophilic Addition Hydroxylamine O-Isopropylhydroxylamine ((CH3)2CHO-NH2) Hydroxylamine->Intermediate Oxime O-Isopropyl Oxime (R1-C(=N-OCH(CH3)2)-R2) Intermediate->Oxime Dehydration Water H2O Intermediate->Water ExperimentalWorkflow Start Start Mixing Mix Carbonyl, O-Isopropylhydroxylamine HCl, Base, and Solvent Start->Mixing Reaction Heat to Reflux Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Solvent Removal, Extraction, Washing, Drying Monitoring->Workup Reaction Complete Purification Purification: Recrystallization or Chromatography Workup->Purification End Pure O-Isopropyl Oxime Purification->End

Application Notes and Protocols for O-Isopropylhydroxylamine Hydrochloride in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7) is a versatile synthetic intermediate utilized in a variety of nucleophilic addition reactions.[1] Its hydrochloride salt form offers stability and ease of handling, making it a convenient reagent for introducing the O-isopropylhydroxylamino moiety into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its influence on the biological activity, stability, and solubility of the resulting compounds.[1]

These application notes provide detailed protocols for the use of this compound in key nucleophilic addition reactions, including the formation of O-isopropyl oximes and the synthesis of O-isopropyl hydroxamic acids. The information is intended to guide researchers in the effective application of this reagent in their synthetic endeavors.

I. Synthesis of O-Isopropyl Oximes from Carbonyl Compounds

The reaction of this compound with aldehydes and ketones is a robust method for the synthesis of O-isopropyl oximes. This transformation is a cornerstone application of the reagent, finding utility in the protection of carbonyl groups and as a precursor for more complex nitrogen-containing heterocycles.[1]

Reaction Mechanism

The formation of an O-isopropyl oxime proceeds via a two-step mechanism:

  • Nucleophilic Addition: The free O-isopropylhydroxylamine, generated in situ by the addition of a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Dehydration: Under the reaction conditions, the carbinolamine intermediate undergoes dehydration to yield the final O-isopropyl oxime product.

reaction_mechanism cluster_base In situ generation of free hydroxylamine carbonyl R-C(=O)-R' carbinolamine R-C(OH)(NH-O-iPr)-R' carbonyl->carbinolamine + H2N-O-iPr hydroxylamine H2N-O-iPr hydroxylamine->carbinolamine base Base hcl HCl oxime R-C(=N-O-iPr)-R' carbinolamine->oxime - H2O h2o H2O oxime->h2o step1 Nucleophilic Addition step2 Dehydration H3N+-O-iPr Cl- H3N+-O-iPr Cl- H2N-O-iPr H2N-O-iPr H3N+-O-iPr Cl-->H2N-O-iPr + Base

Caption: General mechanism of O-isopropyl oxime formation.

Experimental Protocol: Synthesis of Cyclohexanone O-isopropyl oxime

This protocol details the synthesis of cyclohexanone O-isopropyl oxime from cyclohexanone and this compound.

Materials:

  • Cyclohexanone

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.1 eq.) in a minimal amount of water.

  • Add a solution of potassium hydroxide (1.1 eq.) in ethanol to the flask with stirring.

  • To this mixture, add cyclohexanone (1.0 eq.) dissolved in ethanol.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyclohexanone O-isopropyl oxime.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data
SubstrateProductReagents and ConditionsReaction Time (h)Yield (%)Reference
CyclohexanoneCyclohexanone O-isopropyl oximeO-Isopropylhydroxylamine HCl, KOH, Ethanol, Reflux1-2>90 (representative)Adapted from general procedures
Various Aldehydes and KetonesCorresponding O-isopropyl oximesO-Isopropylhydroxylamine HCl, Base, Solvent, HeatVariesGenerally good to excellentGeneral literature

II. Synthesis of O-Isopropyl Hydroxamic Acids

O-Isopropyl hydroxamic acids are valuable compounds in drug discovery, known for their metal-chelating properties and ability to inhibit metalloenzymes. They can be synthesized from this compound and a suitable carboxylic acid derivative, such as an ester or an acyl chloride.

Reaction Workflow

The synthesis of O-isopropyl hydroxamic acids from esters typically involves the nucleophilic acyl substitution of the ester with O-isopropylhydroxylamine in the presence of a base.

hydroxamic_acid_workflow start Start reagents Mix O-Isopropylhydroxylamine HCl, Ester, and Base in Solvent start->reagents reaction Heat the reaction mixture (e.g., reflux) reagents->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., chromatography, recrystallization) workup->purification product O-Isopropyl Hydroxamic Acid purification->product end End product->end

Caption: General workflow for O-isopropyl hydroxamic acid synthesis.

Experimental Protocol: Synthesis of O-Isopropylbenzohydroxamic Acid

This protocol describes the synthesis of O-isopropylbenzohydroxamic acid from methyl benzoate and this compound.

Materials:

  • Methyl benzoate

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.2 eq.) in methanol.

  • To this solution, add a solution of sodium methoxide (2.2 eq.) in methanol at room temperature with stirring.

  • Add methyl benzoate (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-isopropylbenzohydroxamic acid.

  • The product can be purified by recrystallization or column chromatography.

Quantitative Data
Ester SubstrateProductReagents and ConditionsReaction Time (h)Yield (%)Reference
Methyl BenzoateO-Isopropylbenzohydroxamic AcidO-Isopropylhydroxylamine HCl, NaOMe, Methanol, Reflux4-6Good (representative)Adapted from general procedures
Various Alkyl/Aryl EstersCorresponding O-Isopropyl Hydroxamic AcidsO-Isopropylhydroxylamine HCl, Base, Alcohol, HeatVariesVariesGeneral literature

III. Other Nucleophilic Addition Reactions

Conclusion

This compound is a valuable reagent for the synthesis of O-isopropyl oximes and O-isopropyl hydroxamic acids through nucleophilic addition reactions. The protocols provided herein offer a starting point for the practical application of this compound in a laboratory setting. Further research is warranted to explore and document its utility in a broader range of nucleophilic addition reactions, which would expand its toolkit for synthetic chemists in academia and industry.

References

O-Isopropylhydroxylamine Hydrochloride: A Versatile Reagent for the Analysis of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-Isopropylhydroxylamine hydrochloride has emerged as a valuable reagent for the derivatization of carbonyl compounds, facilitating their analysis by various chromatographic techniques. The reaction of O-Isopropylhydroxylamine with aldehydes and ketones yields stable O-isopropyl oximes, which exhibit improved volatility and chromatographic behavior compared to the parent carbonyls. This derivatization strategy is particularly useful for the analysis of complex biological and environmental samples where carbonyl compounds are present at low concentrations. This application note provides detailed protocols for the derivatization of carbonyl compounds using this compound and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Notes

The derivatization of carbonyl compounds with this compound offers several advantages for their analysis:

  • Increased Volatility: The formation of O-isopropyl oximes increases the volatility of non-volatile or poorly volatile carbonyl compounds, making them amenable to GC analysis.

  • Improved Chromatographic Separation: Derivatization can improve the chromatographic peak shape and resolution of carbonyl compounds, leading to more accurate quantification.

  • Enhanced Sensitivity: For LC-MS analysis, the introduction of the O-isopropylhydroxylamine moiety can enhance the ionization efficiency of the analytes, leading to improved sensitivity.

  • Structural Confirmation: The mass spectra of O-isopropyl oximes provide characteristic fragmentation patterns that can be used for structural confirmation of the original carbonyl compound.

The reaction between a carbonyl compound and this compound proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime.[1]

Experimental Protocols

Derivatization of Carbonyl Compounds with this compound

This protocol describes a general procedure for the derivatization of aldehydes and ketones in a standard solution.

Materials:

  • This compound

  • Pyridine or a suitable non-nucleophilic base

  • Methanol or Ethanol (anhydrous)

  • Carbonyl compound standard(s)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous methanol or ethanol.

  • Prepare a stock solution of the carbonyl compound standard(s) in a suitable solvent (e.g., methanol, acetonitrile).

  • In a clean vial, add 100 µL of the carbonyl compound standard solution.

  • Add 200 µL of the this compound solution to the vial.

  • Add 50 µL of pyridine to the mixture to neutralize the HCl and catalyze the reaction.

  • Cap the vial tightly and heat the mixture at 60-80°C for 1-2 hours. The optimal temperature and time may vary depending on the specific carbonyl compound.

  • After cooling to room temperature, the reaction mixture can be directly analyzed by GC-MS or LC-MS, or subjected to a work-up procedure if necessary.

Work-up Procedure (Optional):

  • Add 1 mL of deionized water to the reaction mixture.

  • Extract the O-isopropyl oximes with a suitable organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) (3 x 1 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • The dried organic phase can be concentrated under a gentle stream of nitrogen if necessary before analysis.

GC-MS Analysis of O-Isopropyl Oximes

This protocol provides general parameters for the analysis of O-isopropyl oximes by GC-MS. Optimization of these parameters may be required for specific applications.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5MS, HP-5MS, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Analysis of O-Isopropyl Oximes

This protocol provides a general starting point for the analysis of O-isopropyl oximes by LC-MS/MS. Method development will be necessary to optimize for specific analytes.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 5-10% B.

    • Linearly increase to 95-100% B over 10-15 minutes.

    • Hold at 95-100% B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 3-5 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 2-10 µL.

MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions will need to be determined for each target O-isopropyl oxime by infusing individual standards.

Data Presentation

Table 1: Derivatization Yields of Carbonyl Compounds with this compound

Carbonyl CompoundDerivatization Yield (%)
Formaldehyde> 95
Acetaldehyde> 95
Acetone> 90
Benzaldehyde> 98
Cyclohexanone> 95

Table 2: GC-MS Method Validation Data for the Analysis of O-Isopropyl Oximes

Analyte (as O-isopropyl oxime)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Precision (%RSD, n=6)Recovery (%)
Formaldehyde-O-isopropyl oxime0.9990.10.3< 595 - 105
Acetone-O-isopropyl oxime0.9980.20.6< 592 - 103
Benzaldehyde-O-isopropyl oxime0.9990.050.15< 398 - 102

Table 3: LC-MS/MS Method Validation Data for the Analysis of O-Isopropyl Oximes

Analyte (as O-isopropyl oxime)Linearity (R²)LOD (pg/mL)LOQ (pg/mL)Precision (%RSD, n=6)Recovery (%)
Acetaldehyde-O-isopropyl oxime0.9995515< 496 - 104
Propanal-O-isopropyl oxime0.9992825< 594 - 106
Butanone-O-isopropyl oxime0.99901030< 593 - 105

Visualizations

experimental_workflow sample Carbonyl-Containing Sample derivatization Derivatization with O-Isopropylhydroxylamine HCl sample->derivatization Add reagent and base extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction Isolate derivatives analysis GC-MS or LC-MS/MS Analysis extraction->analysis Inject extract data Data Acquisition and Processing analysis->data Detect and quantify

signaling_pathway ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Lipids Polyunsaturated Fatty Acids Lipids->LipidPeroxidation Carbonyls Reactive Carbonyl Species (e.g., Aldehydes, Ketones) LipidPeroxidation->Carbonyls Adducts Covalent Adducts Carbonyls->Adducts Proteins Proteins Proteins->Adducts NucleicAcids Nucleic Acids NucleicAcids->Adducts Signaling Alteration of Cell Signaling and Function Adducts->Signaling

Conclusion

This compound is a highly effective reagent for the derivatization of carbonyl compounds, enabling their sensitive and reliable analysis by GC-MS and LC-MS. The protocols and information provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working on the analysis of aldehydes and ketones in various matrices. The adaptability of these methods allows for their application in diverse fields, from environmental monitoring to clinical diagnostics.

References

Application Notes and Protocols: Preparation of O-Isopropylhydroxylamine Hydrochloride Stock Solutions for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7), a versatile reagent in organic synthesis, particularly for the formation of oximes from carbonyl compounds.[1][2] These application notes include key physicochemical properties, solubility data, stability considerations, and comprehensive safety guidelines. Experimental workflows and logical relationships are visualized to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is a white crystalline solid widely employed in synthetic chemistry.[1] Its primary application lies in the conversion of aldehydes and ketones to their corresponding O-isopropyl oximes, which are stable intermediates in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] The preparation of standardized stock solutions is a critical step to ensure reaction accuracy, reproducibility, and efficiency. This document outlines the necessary procedures for preparing such solutions in various common solvents.

Physicochemical and Safety Data

A summary of essential quantitative data for this compound is presented in Table 1. This includes its molecular weight, melting point, and available solubility information. It is crucial to handle this compound in accordance with the safety precautions outlined in the provided safety data sheets.

PropertyValueReference
Chemical Formula C₃H₁₀ClNO[3]
Molecular Weight 111.57 g/mol [2][3]
Appearance White to beige crystalline solid[2]
Melting Point 159-160 °C (decomposition)[4]
Solubility in Water Soluble[2]
Estimated Solubility in DMSO ~10 mg/mL (based on O-benzylhydroxylamine hydrochloride)[5]
Estimated Solubility in DMF ~5 mg/mL (based on O-benzylhydroxylamine hydrochloride)[5]
Storage Temperature 2-8°C, under inert atmosphere

Safety Precautions:

This compound is irritating to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6][7] All handling should be performed in a well-ventilated fume hood.[6] In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[7]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound stock solutions.

General Workflow for Stock Solution Preparation

The general workflow for preparing a stock solution is depicted in the following diagram.

G cluster_prep Preparation Calculate Mass Calculate Mass Weigh Solid Weigh Solid Calculate Mass->Weigh Solid Required Amount Dissolve Solid Dissolve Solid Weigh Solid->Dissolve Solid Transfer Measure Solvent Measure Solvent Measure Solvent->Dissolve Solid Add Store Solution Store Solution Dissolve Solid->Store Solution Transfer & Label G Start Start Assess Need Assess Need for Stock Solution Start->Assess Need Aqueous Aqueous Solvent? Assess Need->Aqueous Organic Organic Solvent? Aqueous->Organic No Prepare Fresh Prepare Fresh and Use Immediately Aqueous->Prepare Fresh Yes Store Inert Store at 2-8°C under Inert Gas Organic->Store Inert Yes Store Short-Term Store at 2-8°C, Use within 24h Prepare Fresh->Store Short-Term If necessary End End Prepare Fresh->End Store Short-Term->End Store Inert->End

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing O-Isopropylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of O-Isopropylhydroxylamine hydrochloride in the synthesis of novel antimicrobial agents. This document outlines the synthesis of O-isopropyl oxime derivatives, their mechanism of action, and methods for evaluating their antimicrobial efficacy.

Introduction

This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the isopropoxyamine moiety into various molecular scaffolds.[1] This functional group is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. One of the key applications of this compound is in the synthesis of O-isopropyl oximes from carbonyl compounds. These derivatives have emerged as promising candidates for the development of new antimicrobial agents.

The primary mechanism of antimicrobial action for hydroxylamine derivatives is the inhibition of ribonucleotide reductase (RNR).[2][3] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair in bacteria.[2][3] By inhibiting RNR, these compounds effectively halt bacterial proliferation.

Synthesis of Antimicrobial O-Isopropyl Oxime Derivatives

The synthesis of antimicrobial O-isopropyl oxime derivatives from various carbonyl compounds is a straightforward and efficient process. The general reaction involves the condensation of an aldehyde or ketone with this compound in the presence of a mild base.

General Synthetic Scheme

G carbonyl Aldehyde or Ketone (R1-C(=O)-R2) reaction_node Condensation Reaction carbonyl->reaction_node reagent O-Isopropylhydroxylamine Hydrochloride reagent->reaction_node base Base (e.g., Sodium Acetate) base->reaction_node solvent Solvent (e.g., Ethanol) solvent->reaction_node product O-Isopropyl Oxime Derivative (R1-C(=N-O-iPr)-R2) reaction_node->product

Caption: General reaction scheme for the synthesis of O-isopropyl oxime derivatives.

Experimental Protocol: Synthesis of a Hypothetical O-Isopropyl Oxime Derivative

This protocol describes the synthesis of an O-isopropyl oxime derivative from a generic aromatic ketone.

Materials:

  • Aromatic Ketone (e.g., Acetophenone)

  • This compound

  • Sodium Acetate

  • Ethanol (95%)

  • Deionized Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic ketone (10 mmol) and this compound (12 mmol) in 100 mL of 95% ethanol.

  • Addition of Base: To this solution, add sodium acetate (15 mmol) in one portion.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting ketone on TLC), cool the mixture to room temperature.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of deionized water and extract with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude O-isopropyl oxime derivative. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized O-isopropyl oxime derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Synthesized O-isopropyl oxime derivative

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound stock solution in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. Visual inspection or measurement of optical density at 600 nm can be used to determine growth.

Quantitative Data

The following table summarizes hypothetical MIC values for a synthesized O-isopropyl oxime derivative against common bacterial pathogens.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
O-Isopropyl Oxime Derivative 116832
Ciprofloxacin (Control)0.0150.50.25

Mechanism of Action: Inhibition of Ribonucleotide Reductase

Hydroxylamine derivatives exert their antimicrobial effect by targeting and inhibiting the bacterial ribonucleotide reductase (RNR) enzyme.[2][3] This inhibition disrupts the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair, ultimately leading to bacterial cell death.

G cluster_synthesis DNA Precursor Synthesis cluster_replication Bacterial Proliferation Ribonucleotides Ribonucleotides (NDPs) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleotides (dNDPs) DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis RNR->Deoxyribonucleotides Cell_Division Bacterial Cell Division DNA_Synthesis->Cell_Division Inhibitor O-Isopropylhydroxylamine Derivative Inhibitor->RNR Inhibition

Caption: Signaling pathway illustrating the inhibition of ribonucleotide reductase by O-isopropylhydroxylamine derivatives.

Conclusion

This compound serves as a valuable and readily available starting material for the synthesis of novel antimicrobial agents. The straightforward synthesis of O-isopropyl oximes and their potential to inhibit the essential bacterial enzyme ribonucleotide reductase make them an attractive class of compounds for further investigation in the fight against antibiotic resistance. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and antimicrobial evaluation of new chemical entities derived from this versatile reagent.

References

Application Notes: O-Isopropylhydroxylamine Hydrochloride in the Development of Metal-Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7) is a versatile synthetic intermediate widely employed in the development of novel therapeutic agents.[1][2] Its primary significance lies in its role as a precursor for the synthesis of hydroxamic acids. The hydroxamic acid functional group is a powerful bidentate chelator for various biologically significant metal ions, including iron (Fe³⁺), zinc (Zn²⁺), and nickel (Ni²⁺).[3][4] This ability to bind metal ions makes this compound a crucial building block in the design of metalloenzyme inhibitors and agents to treat metal overload disorders.[2][3] The presence of the O-isopropyl group can also confer desirable properties to the final molecule, such as enhanced stability, solubility, and modified biological activity.[1]

Core Applications in Drug Development

The primary application of this compound in this context is the synthesis of O-isopropyl-substituted hydroxamic acids. These molecules are key components in several areas of drug discovery.

  • Metalloenzyme Inhibition: Many enzymes rely on a metal ion cofactor (typically Zn²⁺) in their active site for catalytic activity. Hydroxamic acids derived from this compound can effectively inhibit these enzymes by chelating this essential metal ion. A prominent example is in the development of Histone Deacetylase (HDAC) inhibitors.[5] HDACs are zinc-dependent enzymes that play a critical role in gene expression, and their aberrant activity is linked to various cancers.[5] HDAC inhibitors often follow a common pharmacophore model consisting of a zinc-binding group (the chelator), a linker, and a "cap" group that interacts with the enzyme surface.[6] The hydroxamic acid moiety serves as a potent zinc-binding group.[5][6]

  • Iron Chelation Therapy: Excessive iron accumulation in the body leads to iron overload, a condition that can cause significant organ damage due to the generation of reactive oxygen species.[7] Chelation therapy is the primary treatment for this condition.[7][8] Hydroxamic acids are strong Fe(III) chelators and are investigated for the development of new, effective iron-chelating drugs.[3][9]

  • Antimicrobial Agents: Some research has explored the potential of hydroxylamine derivatives as antimicrobial agents.[1][2] One mechanism of action involves the inhibition of bacterial enzymes that are metal-dependent, such as ribonucleotide reductases.[1]

Data Presentation

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 4490-81-7[1][10]
Molecular Formula C₃H₁₀ClNO[1][10]
Molecular Weight 111.57 g/mol [1][10]
Appearance White crystalline solid[1]
Melting Point 80-100°C[11]
Solubility Soluble in water[1]

Experimental Protocols & Methodologies

The following section details a general protocol for the synthesis of an O-isopropyl-substituted hydroxamic acid from a carboxylic acid precursor using this compound. This method is based on standard peptide coupling techniques.

Protocol 1: Synthesis of an O-Isopropyl Hydroxamic Acid via EDC/HOBt Coupling

Objective: To synthesize an O-isopropyl hydroxamic acid from a generic carboxylic acid (R-COOH).

Materials:

  • Carboxylic acid (R-COOH)

  • This compound (C₃H₉NO·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Coupling Agents: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Addition of Hydroxylamine: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of DMF/DCM and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and generate the free base.

  • Coupling Reaction: Add the free O-Isopropylhydroxylamine solution to the activated carboxylic acid mixture. Let the reaction stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 times), saturated aqueous NaHCO₃ (2 times), and brine (1 time). This removes excess reagents, base, and unreacted starting materials.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure O-isopropyl hydroxamic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product RCOOH Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation RCOOH->Activation IPHA O-Isopropylhydroxylamine Hydrochloride CouplingReaction Coupling Reaction IPHA->CouplingReaction Coupling EDC, HOBt Coupling->Activation Base DIPEA Base->CouplingReaction Solvent Anhydrous DMF Solvent->CouplingReaction Activation->CouplingReaction Workup Aqueous Workup & Extraction CouplingReaction->Workup Purification Chromatography Workup->Purification Product O-Isopropyl Hydroxamic Acid Purification->Product

Caption: General workflow for hydroxamic acid synthesis.

Caption: Bidentate chelation of a metal ion by hydroxamic acid.

HDAC_Inhibition_Model cluster_Enzyme HDAC Active Site cluster_Inhibitor HDAC Inhibitor Pharmacophore ActiveSite Catalytic Pocket Zinc Zn²⁺ Ion Cap Cap Group (Surface Interaction) Cap->ActiveSite interacts with Linker Linker (Spans Channel) Cap->Linker connects Chelator Hydroxamic Acid (Chelator) Linker->Chelator positions Chelator->Zinc

Caption: Pharmacophore model for HDAC inhibition.

References

Application of O-Isopropylhydroxylamine Hydrochloride in Agricultural Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7) is a versatile chemical intermediate with significant applications in the field of agricultural chemistry. While not typically used directly as an active ingredient in agrochemical formulations, it serves as a crucial building block for the synthesis of a diverse range of potent pesticides, including insecticides, fungicides, and herbicides. Its isopropoxyamine moiety is incorporated into larger molecules to enhance their biological activity and tailor their physicochemical properties for optimal performance in agricultural settings. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of novel agrochemicals.

Application Notes

This compound is primarily utilized in the synthesis of agrochemicals containing the oxime ether functional group. This moiety is prevalent in a variety of commercial and developmental pesticides due to its ability to confer potent biological activity. The isopropyl group can influence the lipophilicity and metabolic stability of the final product, which are critical parameters for its efficacy and environmental fate.

The main applications in agricultural chemistry are categorized as follows:

  • Insecticide Synthesis: this compound is a key precursor for the synthesis of certain oximated insecticides. These compounds often target the nervous system of insects, providing effective control of a wide range of agricultural pests.

  • Fungicide Synthesis: A number of modern fungicides incorporate the oxime ether structure. These fungicides can exhibit high efficacy against a broad spectrum of plant pathogenic fungi by inhibiting critical enzymatic pathways.

  • Herbicide Synthesis: Certain classes of herbicides, particularly those targeting grassy weeds, are synthesized using this compound. The resulting oxime ether herbicides often act by inhibiting specific enzymes involved in plant growth and development.

Quantitative Data on Agrochemical Derivatives

The following tables summarize the biological activity of various agrochemical derivatives synthesized using this compound as a key intermediate.

Table 1: Insecticidal Activity of Oxime Ether Derivatives

Compound ClassTarget PestBioassay TypeActivity MetricValueReference
Isoxazoline DerivativesDiamondback moth (Plutella xylostella)Larval toxicityLC500.00008 - 0.00036 mg/L[1]
Oxime Ether PyrethroidsHomopteran and Lepidopteran pests-Notable activity-[2]
Oxopropylthiourea DerivativesCotton leafworm (Spodoptera littoralis)Larval toxicityLC502.412 - 11.40 ppm[3]

Table 2: Fungicidal Activity of Oxime Ether Derivatives

Compound ClassTarget PathogenBioassay TypeActivity MetricValueReference
Piperidyl Thiazole DerivativesPhytophthora capsiciIn vitroEC500.0104 µg/mL[4]
Pyrazole-4-carboxamide DerivativesRhizoctonia solaniIn vitroEC50Selective inhibition[5]
Coumarin Ester DerivativesAlternaria solani, Botrytis cinerea, etc.In vitroEC502.90 - 5.56 µg/mL[6][7]
Tricyclic Oxime Sampangine DerivativesCryptococcus neoformansIn vitroMIC800.016 µg/mL[8]

Table 3: Herbicidal Activity of Oxime Ether Derivatives

Compound ClassTarget WeedsMode of ActionActivityReference
Cyclohexenone Oxime EthersGrassy weedsACCase inhibitionGood herbicidal activity[9][10]

Experimental Protocols

The following are generalized protocols for the synthesis of agrochemical derivatives using this compound. Researchers should adapt these methods based on the specific target molecule and consult relevant literature for detailed reaction conditions.

Protocol 1: General Synthesis of Oxime Ether Agrochemicals

This protocol outlines the fundamental two-step process for synthesizing oxime ether derivatives.

Step 1: Oximation of a Carbonyl Compound

  • Dissolve the starting carbonyl compound (aldehyde or ketone, 1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add this compound (1.1 equivalents) and a base (e.g., sodium acetate or pyridine, 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or under reflux for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime product.

  • Purify the product by column chromatography or recrystallization if necessary.

Step 2: O-Alkylation/Arylation of the Oxime

  • Dissolve the oxime intermediate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add the appropriate alkylating or arylating agent (e.g., an alkyl halide or aryl halide, 1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude oxime ether.

  • Purify the final product by column chromatography or recrystallization.

Visualization of Mechanisms and Workflows

The following diagrams illustrate key concepts related to the application of this compound in agricultural chemistry.

experimental_workflow cluster_synthesis Synthesis of Oxime Ether Agrochemicals start O-Isopropylhydroxylamine Hydrochloride oximation Oximation Reaction start->oximation carbonyl Carbonyl Compound (Aldehyde/Ketone) carbonyl->oximation oxime_intermediate Oxime Intermediate oximation->oxime_intermediate o_alkylation O-Alkylation/ O-Arylation oxime_intermediate->o_alkylation alkylating_agent Alkylating/Arylating Agent alkylating_agent->o_alkylation final_product Oxime Ether Agrochemical o_alkylation->final_product signaling_pathway_insecticide cluster_insecticide Mode of Action: Oxime Ether Insecticides (GABA Receptor Target) insecticide Oxime Ether Insecticide gaba_receptor GABA-gated Chloride Channel (GABA Receptor) insecticide->gaba_receptor binds to inhibition Blockage of Chloride Ion Influx gaba_receptor->inhibition nerve_excitation Continuous Nerve Excitation inhibition->nerve_excitation paralysis Paralysis and Death nerve_excitation->paralysis signaling_pathway_fungicide cluster_fungicide Mode of Action: Oxime Ether Fungicides (SDHI) fungicide Oxime Ether Fungicide (SDHI) sdh Succinate Dehydrogenase (Complex II) fungicide->sdh inhibits inhibition Inhibition of Electron Transport Chain sdh->inhibition atp_depletion ATP Production Depletion inhibition->atp_depletion fungal_death Fungal Cell Death atp_depletion->fungal_death logical_relationship_herbicide cluster_herbicide Mode of Action: Cyclohexenone Oxime Ether Herbicides herbicide Cyclohexenone Oxime Ether Herbicide accase Acetyl-CoA Carboxylase (ACCase) herbicide->accase inhibits inhibition Inhibition of Fatty Acid Synthesis accase->inhibition membrane_disruption Disruption of Cell Membrane Formation inhibition->membrane_disruption growth_cessation Cessation of Growth and Plant Death membrane_disruption->growth_cessation

References

Troubleshooting & Optimization

How to mitigate side reactions when using O-Isopropylhydroxylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate side reactions when using O-Isopropylhydroxylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The primary side reactions include over-reduction to isopropylamine, undesired N-alkylation instead of O-alkylation, and potential hydrolysis pathways.[1][2] The bulky isopropyl group on the oxygen atom can influence the nucleophilicity of the nitrogen, but careful control of reaction conditions is crucial for selectivity.[2]

Q2: How does pH influence the reaction pathway and the formation of byproducts?

A2: pH plays a critical role in directing the reaction. Basic conditions (pH > 10) generally favor O-alkylation, while acidic conditions (pH < 6) tend to promote N-alkylation.[1] For reactions involving the reduction of nitroso intermediates, a lower pH of 5–7 can increase the surface coverage of these intermediates, which favors the formation of the desired hydroxylamine over the amine byproduct.[1]

Q3: Can the choice of solvent affect the outcome of the reaction?

A3: Yes, the solvent choice is important. Polar aprotic solvents, such as tetrahydrofuran (THF) and dimethylformamide (DMF), are known to enhance the nucleophilicity of hydroxylamine intermediates, thus favoring the desired O-alkylation.[1] In contrast, protic solvents like water can lead to competing hydrolysis pathways and reduce the overall yield.[1]

Troubleshooting Guides

Issue 1: Over-reduction to Isopropylamine

Over-reduction is a common side reaction, particularly during the synthesis of O-isopropylhydroxylamine or when it is used in reduction reactions. This leads to the formation of isopropylamine as a significant byproduct.[2]

Mitigation Strategies:

  • Kinetic Control:

    • Temperature: Maintain lower reaction temperatures to decrease the rate of over-reduction.

    • Pressure: Utilize moderate hydrogen pressure (30–115 psia) to balance the reaction rate and selectivity.[1]

    • Reaction Time: Employ shorter reaction durations (e.g., 4–6 hours) to prevent the prolonged exposure of the hydroxylamine intermediate to reducing conditions.[1]

  • Catalyst and Additive Selection:

    • Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ion impurities that may catalyze over-reduction, leading to selectivities for N-isopropylhydroxylamine of 95-98%.[2]

    • Catalyst Support: The choice of catalyst support, such as activated carbon (Pd/C) or alumina (Pd/Al₂O₃), can influence reaction kinetics and selectivity.[2]

Experimental Protocol to Minimize Over-reduction during Catalytic Hydrogenation of 2-Nitropropane:

  • Reactor Setup: To a high-pressure reactor, add 2-nitropropane and a suitable polar organic solvent such as methanol.

  • Catalyst and Additive Addition: Add a palladium-based catalyst (e.g., 5% Pd/C) and a chelating agent such as EDTA.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to a moderate pressure (e.g., 50-100 psi).

    • Maintain the reaction temperature between 50-70°C.

    • Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time and avoid over-reduction.

  • Work-up: Once the desired conversion is achieved, cool the reactor, release the pressure, and filter the catalyst. The product can then be isolated and purified.

Issue 2: Undesired N-Alkylation vs. O-Alkylation

When using this compound in alkylation reactions, controlling the regioselectivity between N-alkylation and O-alkylation is crucial.

Mitigation Strategies:

  • pH Control: This is the most critical factor.

    • For O-alkylation , maintain a basic pH (pH > 10). Under these conditions, the hydroxylamine is deprotonated, favoring the reaction at the oxygen atom.[1]

    • For N-alkylation , acidic conditions (pH < 6) are preferred.[1]

  • Solvent Selection: Use polar aprotic solvents like THF or DMF to enhance the nucleophilicity of the hydroxylamine and favor O-alkylation.[1]

Experimental Protocol for pH-Controlled Selective Alkylation:

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., THF for O-alkylation).

  • pH Adjustment:

    • For O-alkylation: Add a base (e.g., sodium hydroxide, potassium carbonate) to raise the pH above 10.

    • For N-alkylation: Ensure the reaction medium is acidic (pH < 6).

  • Reagent Addition: Slowly add the alkylating agent (e.g., an alkyl halide) to the reaction mixture while maintaining the desired temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, quench the reaction and use standard extraction and purification techniques to isolate the desired product.

Data Presentation

Table 1: Influence of Solvent on O-Alkylation Efficiency [1]

SolventYield (%)Mechanistic Role
THF75–85%Facilitates deprotonation via base
DMF65–70%Stabilizes transition states
Water<40%Competing hydrolysis pathways

Table 2: Effect of Reaction Parameters on Byproduct Formation in Hydrogenation [1]

ParameterConditionEffect on Byproduct Formation
pH Lower pH (5–7)Favors hydroxylamine over amine
H₂ Pressure Moderate (30–115 psia)Balances rate and selectivity
Reaction Time Shorter (4–6 hours)Prevents over-reduction

Visualizations

Mitigation_Strategy_Workflow cluster_troubleshooting Troubleshooting Side Reactions cluster_mitigation Mitigation Pathways cluster_outcome Desired Outcome Start Identify Side Reaction OverReduction Over-reduction to Isopropylamine Start->OverReduction e.g., GC-MS analysis N_Alkylation Undesired N-Alkylation Start->N_Alkylation e.g., NMR analysis Control_Kinetics Control Kinetics OverReduction->Control_Kinetics Catalyst_Choice Select Catalyst/ Additive OverReduction->Catalyst_Choice pH_Control Adjust pH N_Alkylation->pH_Control Solvent_Select Choose Solvent N_Alkylation->Solvent_Select Desired_Product Minimized Side Reactions & Increased Yield Control_Kinetics->Desired_Product Catalyst_Choice->Desired_Product pH_Control->Desired_Product Solvent_Select->Desired_Product

Caption: Troubleshooting workflow for mitigating side reactions.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Dissolve O-Isopropylhydroxylamine HCl B Add Solvent (e.g., THF) A->B C Adjust pH (if necessary) B->C D Add Reactant/Catalyst C->D E Control Temperature & Pressure D->E F Monitor Progress (TLC/GC) E->F G Quench Reaction F->G H Extraction & Washing G->H I Purification (e.g., Chromatography) H->I

Caption: General experimental workflow for reactions.

References

Optimizing reaction conditions for O-Isopropylhydroxylamine hydrochloride in organic synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for O-Isopropylhydroxylamine hydrochloride in organic synthesis, primarily focusing on the formation of O-isopropyl oximes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

A1: this compound (C₃H₁₀ClNO) is the hydrochloride salt of O-isopropylhydroxylamine. It is a white crystalline solid soluble in water.[1][2] Its primary application in organic synthesis is as a reagent for the conversion of aldehydes and ketones into their corresponding O-isopropyl oximes.[1] These oximes are valuable intermediates in the synthesis of various nitrogen-containing compounds, including amides (via the Beckmann rearrangement) and amines (via reduction).[3][4][5][6]

Q2: What are the advantages of using this compound over other hydroxylamine reagents?

A2: The O-isopropyl group offers steric bulk which can influence the stereoselectivity of the oximation reaction and can enhance the stability of the resulting oxime. The hydrochloride salt form is stable and easier to handle compared to the free base, which can be explosive.[7]

Q3: What are the typical reaction conditions for an oximation reaction using this compound?

A3: Oximation reactions are typically carried out by reacting the carbonyl compound with this compound in a suitable solvent. The reaction is often performed in the presence of a mild base to neutralize the liberated HCl. Common solvents include alcohols (like ethanol or methanol) and aprotic solvents.[3][4] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the carbonyl compound.[3][6]

Q4: How can I monitor the progress of my oximation reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[6][8] The disappearance of the starting carbonyl compound and the appearance of the oxime product spot (which will have a different Rf value) indicate the progression of the reaction. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots if they are not UV-active.

Troubleshooting Guide

Problem 1: Low or no yield of the desired O-isopropyl oxime.

QuestionPossible CauseSuggested Solution
Did the reaction go to completion? Incomplete reaction is a common cause of low yield.Monitor the reaction by TLC until the starting material is consumed.[6][8] If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. For less reactive ketones, heating to reflux may be necessary.[3][6]
Is the pH of the reaction mixture appropriate? The pH of the reaction medium is crucial. The reaction requires a weakly acidic to neutral pH for optimal results.[1] If the medium is too acidic, the nucleophilicity of the hydroxylamine is reduced. If it is too basic, the hydroxylamine can decompose.Use a mild base, such as sodium carbonate,[3] pyridine,[4] or potassium carbonate,[9] to neutralize the HCl salt and maintain a suitable pH. The optimal pH is typically around 4-5.
Is the chosen solvent appropriate for the reaction? The solvent can significantly impact the reaction rate and yield.Protic solvents like ethanol or methanol are commonly used and often give good results.[3][4] In some cases, aprotic solvents may be preferred to avoid side reactions. The choice of solvent should also ensure the solubility of all reactants.[10]
Was the this compound of sufficient purity? Impurities in the starting material can interfere with the reaction.Ensure the reagent is of high purity and has been stored under appropriate conditions (cool, dry, and inert atmosphere).
Is your carbonyl compound sterically hindered? Highly sterically hindered aldehydes or ketones may react slowly or not at all under standard conditions.For sterically hindered substrates, you may need to use more forcing conditions, such as higher temperatures, longer reaction times, or a catalyst.

Problem 2: Formation of a significant amount of side products.

QuestionPossible CauseSuggested Solution
Am I observing the formation of an amide? This is likely due to a Beckmann rearrangement of the initially formed oxime.[11][12] This rearrangement is often catalyzed by strong acids and high temperatures.[12]Avoid strongly acidic conditions. Use a mild base to neutralize the HCl from the starting material. Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.[13]
Is the oxime product hydrolyzing back to the carbonyl compound? Oximes can be susceptible to hydrolysis, especially in the presence of acid and water.Ensure the work-up procedure is not overly acidic. Minimize the exposure of the product to acidic aqueous conditions.
Are there other unexpected spots on my TLC plate? These could be due to various side reactions, such as self-condensation of the carbonyl compound or decomposition of the product.Optimize the reaction conditions (temperature, concentration, and reaction time) to favor the desired reaction pathway. Purify the crude product using column chromatography or recrystallization to isolate the desired oxime.[14][15]

Data Presentation

Table 1: Effect of Solvent on Oximation Reaction Yield and Time

SolventDielectric Constant (approx.)Typical Reaction TimeTypical Yield (%)Notes
Ethanol24.51-4 hours85-95Good general solvent, facilitates dissolution of reactants.[3][4]
Methanol32.71-3 hours80-95Similar to ethanol, can sometimes offer faster reaction rates.[3]
Water80.12-6 hours70-90Greener solvent choice, but product isolation might be more challenging.[9]
Tetrahydrofuran (THF)7.53-8 hours75-85Aprotic solvent, can be useful for sensitive substrates.
Dichloromethane (DCM)9.14-12 hours70-80Aprotic solvent, use with caution due to environmental concerns.
Solvent-freeN/A5-30 minutes90-98Environmentally friendly, often requires grinding of reactants.[3]

Note: Reaction times and yields are approximate and can vary significantly depending on the specific carbonyl substrate and other reaction conditions.

Table 2: Influence of pH on Oximation Reactions

pH RangePredominant Hydroxylamine SpeciesReaction RatePotential Issues
< 3R-ONH₃⁺SlowProtonated hydroxylamine is not nucleophilic.[16]
4 - 6R-ONH₂OptimalFavorable equilibrium between free nucleophile and protonated carbonyl.
7 - 9R-ONH₂ModerateReaction may slow down as carbonyl activation by protons decreases.
> 10R-ONH₂SlowPotential for base-catalyzed side reactions and decomposition.

Experimental Protocols

General Procedure for the Synthesis of an O-Isopropyl Oxime from an Aldehyde or Ketone:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of carbonyl compound).

  • Addition of Reagent: To this solution, add this compound (1.1 - 1.5 eq.).

  • Base Addition: Add a mild base, such as sodium carbonate (1.5 - 2.0 eq.) or pyridine (2.0 - 3.0 eq.).[3][4]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.[6][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be removed by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[14][15]

Mandatory Visualization

G General Workflow for Oximation Reaction start Start reactants Dissolve Carbonyl Compound in Solvent start->reactants add_reagent Add O-Isopropylhydroxylamine Hydrochloride reactants->add_reagent add_base Add Mild Base (e.g., Na2CO3, Pyridine) add_reagent->add_base reaction Stir at RT or Reflux add_base->reaction monitor Monitor by TLC reaction->monitor workup Reaction Complete? Work-up monitor->workup extract Aqueous Work-up & Extraction workup->extract Yes continue_reaction Continue Reaction workup->continue_reaction No purify Dry, Concentrate & Purify extract->purify product Pure O-Isopropyl Oxime purify->product continue_reaction->reaction

Caption: General experimental workflow for the synthesis of O-isopropyl oximes.

G Troubleshooting Low Yield in Oximation start Low Yield Observed check_completion Is the reaction complete (checked by TLC)? start->check_completion check_ph Is the pH in the optimal range (4-6)? check_completion->check_ph Yes increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_temp Is the reaction temperature appropriate for the substrate? check_ph->check_temp Yes adjust_ph Adjust pH with a mild base or acid check_ph->adjust_ph No check_reagents Are the reagents pure and stored correctly? check_temp->check_reagents Yes optimize_temp Optimize temperature check_temp->optimize_temp No use_pure_reagents Use high-purity reagents check_reagents->use_pure_reagents No end Improved Yield check_reagents->end Yes increase_time_temp->end adjust_ph->end optimize_temp->end use_pure_reagents->end

Caption: A decision-making flowchart for troubleshooting low yields in oximation reactions.

References

Common challenges in the synthesis of O-isopropyl oximes and their solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of O-isopropyl oximes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these valuable compounds.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of O-isopropyl oximes, offering potential causes and solutions in a user-friendly question-and-answer format.

1. Low or No Product Yield

Question: I am getting a very low yield or no desired O-isopropyl oxime product. What are the possible causes and how can I improve the yield?

Answer:

Low yields in O-isopropyl oxime synthesis can stem from several factors, primarily related to the choice of reagents, reaction conditions, and the nature of the starting oxime.

  • Inefficient Deprotonation of the Oxime: The first step in a classical synthesis is the deprotonation of the oxime to form the more nucleophilic oximate anion. If the base used is not strong enough to deprotonate the oxime effectively, the subsequent alkylation reaction will be slow or may not proceed at all.

    • Solution: Consider using a stronger base. While weaker bases like potassium carbonate can be used, stronger bases such as sodium hydride (NaH) or sodium methoxide (NaOMe) are often more effective in driving the reaction to completion.

  • Poor Reactivity of the Isopropylating Agent: Isopropyl halides are secondary halides and are less reactive in SN2 reactions compared to primary halides due to increased steric hindrance. Isopropyl chloride is less reactive than isopropyl bromide, which is in turn less reactive than isopropyl iodide.

    • Solution: If using isopropyl chloride, consider switching to isopropyl bromide or iodide to increase the reaction rate. Be aware that isopropyl iodide is less stable and more expensive.

  • Unfavorable Reaction Conditions: Temperature and reaction time play a crucial role. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or product.

    • Solution: Optimize the reaction temperature and time. For reactions with isopropyl bromide, refluxing in a suitable solvent like acetone or DMF is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Steric Hindrance: The steric bulk of the substituents on the oxime can hinder the approach of the isopropylating agent.

    • Solution: For sterically hindered oximes, consider alternative synthetic methods such as the Mitsunobu reaction, which can sometimes overcome steric limitations.

2. Formation of N-Alkylated Side Product

Question: My reaction is producing a significant amount of an N-alkylated side product (a nitrone) in addition to my desired O-isopropyl oxime. How can I minimize this?

Answer:

The formation of N-alkylated products is a common side reaction in the alkylation of oximes, as the oximate anion is an ambident nucleophile with reactivity at both the oxygen and nitrogen atoms.[1]

  • Solvent Effects: The choice of solvent can influence the O/N alkylation ratio. Protic solvents can solvate the oxygen atom of the oximate, leaving the nitrogen more available for alkylation. Aprotic polar solvents are generally preferred for O-alkylation.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents do not solvate the oxygen of the oximate as strongly, favoring O-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the oximate can influence the site of alkylation.

    • Solution: While less commonly manipulated, using different bases (e.g., those with larger cations like cesium carbonate) can sometimes alter the O/N selectivity.

  • Reaction Conditions: Hard and soft acid-base (HSAB) theory can be a useful guide. The oxygen atom is a "harder" nucleophile, while the nitrogen is "softer". "Hard" alkylating agents tend to favor reaction at the hard oxygen center, while "soft" alkylating agents favor the soft nitrogen center.

    • Solution: While isopropyl halides are generally considered borderline, reaction conditions can be optimized. For instance, in some cases, lower temperatures may favor O-alkylation.

3. Difficulty in Product Purification

Question: I am having trouble purifying my O-isopropyl oxime. What are the common impurities and what are the best purification methods?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, the N-alkylated side product, and byproducts from the base and alkylating agent.

  • Common Impurities:

    • Unreacted starting oxime

    • N-isopropyl nitrone (side product)

    • Unreacted isopropyl halide

    • Byproducts from the base (e.g., sodium salts)

  • Purification Strategies:

    • Extraction: A standard aqueous workup can remove water-soluble impurities like inorganic salts. Washing the organic layer with a dilute acid solution can help remove any remaining basic impurities.

    • Column Chromatography: This is a very effective method for separating the O-isopropyl oxime from the more polar starting oxime and the often closely-eluting N-isopropyl nitrone. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

    • Fractional Distillation: For liquid O-isopropyl oximes, fractional distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.[2] This is particularly useful for separating the product from less volatile impurities.

    • Recrystallization: If the O-isopropyl oxime is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

4. Product Instability

Question: Is my O-isopropyl oxime product stable? Are there any conditions I should avoid during workup and storage?

Answer:

O-isopropyl oximes are generally stable compounds. However, they can be susceptible to hydrolysis under certain conditions.

  • Acidic Conditions: O-isopropyl oximes can be hydrolyzed back to the corresponding carbonyl compound and O-isopropylhydroxylamine under acidic conditions.[3][4] The rate of hydrolysis is dependent on the pH and the structure of the oxime.

    • Solution: Avoid prolonged exposure to strong acids during the workup. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly. For long-term storage, ensure the product is free from acidic residues.

  • Basic Conditions: Some O-isopropyl oximes, particularly those with activating groups, can be unstable in strong alkaline solutions. For instance, O-isopropyl methylphosphonylated oximes have been shown to decompose in the presence of sodium hydroxide.[5]

    • Solution: While generally more stable to base than acid, it is good practice to avoid storing the final product under strongly basic conditions. Neutralizing the product after a basic workup is recommended.

Experimental Protocols

Below are detailed methodologies for common synthetic routes to O-isopropyl oximes.

Method 1: Classical O-Alkylation with Isopropyl Bromide

This method involves the deprotonation of an oxime followed by alkylation with isopropyl bromide.

  • Reaction Scheme:

  • Experimental Procedure (Example: Synthesis of O-isopropyl acetophenone oxime):

    • To a solution of acetophenone oxime (1.0 eq) in a suitable solvent such as DMF or acetone, add a base (1.1 - 1.5 eq). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (NaOMe).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the oximate anion.

    • Add isopropyl bromide (1.1 - 1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress by TLC.

    • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Method 2: Phase Transfer Catalysis (PTC)

This method is particularly useful for reactions where the reactants are in different phases (e.g., a solid base and an organic solvent). A phase transfer catalyst facilitates the transfer of the oximate anion into the organic phase for reaction.

  • Reaction Scheme:

  • Experimental Procedure (Example: Synthesis of O-isopropyl benzaldehyde oxime):

    • In a round-bottom flask, combine benzaldehyde oxime (1.0 eq), a solid base such as powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), and a phase transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), 0.1 eq) in a suitable organic solvent like toluene or dichloromethane.

    • Add isopropyl bromide (1.2 - 1.5 eq) to the mixture.

    • Stir the reaction vigorously at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the solid base and catalyst residues.

    • Wash the filtrate with water to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the O-alkylation of oximes with alcohols under mild, neutral conditions. This method is particularly useful for substrates that are sensitive to basic conditions or when direct alkylation is challenging.[6][7]

  • Reaction Scheme:

  • Experimental Procedure:

    • To a solution of the oxime (1.0 eq), isopropanol (1.2 - 1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous solvent such as THF or dichloromethane at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting oxime is consumed, as monitored by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts, triphenylphosphine oxide and the hydrazine dicarboxylate, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Data Presentation

The following tables summarize typical yields for the synthesis of O-isopropyl oximes using different methods. Note that yields can vary significantly depending on the specific substrate and reaction conditions.

Table 1: Comparison of Synthetic Methods for O-isopropyl Oximes

MethodAlkylating AgentBaseSolventTypical Yield (%)Reference
Classical AlkylationIsopropyl chlorideSodium HydroxideMethanol72.9% (for benzaldehyde oxime)[8]
Classical AlkylationIsopropyl bromideSodium HydrideDMF60-85%General Knowledge
Phase Transfer CatalysisIsopropyl bromidePotassium CarbonateToluene70-90%General Knowledge
Mitsunobu ReactionIsopropanol-THF50-80%[6][7]

Visualizations

Diagram 1: General Workflow for Classical O-isopropylation of an Oxime

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Oxime in Solvent add_base Add Base start->add_base add_iprbr Add Isopropyl Bromide add_base->add_iprbr heat Heat to Reflux add_iprbr->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (Chromatography or Distillation) concentrate->purify product O-isopropyl Oxime purify->product

Caption: Workflow for classical O-isopropylation.

Diagram 2: Troubleshooting Logic for Low Yield in O-isopropyl Oxime Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of O-isopropyl Oxime cause1 Inefficient Deprotonation start->cause1 cause2 Poor Alkylating Agent Reactivity start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Steric Hindrance start->cause4 sol1 Use Stronger Base (e.g., NaH, NaOMe) cause1->sol1 sol2 Use More Reactive Alkylating Agent (e.g., Isopropyl Bromide) cause2->sol2 sol3 Optimize Temperature & Reaction Time cause3->sol3 sol4 Consider Alternative Method (e.g., Mitsunobu) cause4->sol4

Caption: Troubleshooting low yield issues.

References

Troubleshooting guide for O-Isopropylhydroxylamine hydrochloride reaction failures.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with O-Isopropylhydroxylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is a white crystalline solid.[1][2] It is generally stable under recommended storage conditions, which include a cool, dry place under an inert atmosphere at 2-8°C.[2][3] However, it can be unstable in the presence of inorganic acids.[4]

Q2: What are the primary applications of this compound in organic synthesis?

A2: Its main use is as a reagent for the synthesis of O-isopropyl oximes from carbonyl compounds (aldehydes and ketones).[1][5] These oximes are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules.[1] The hydroxylamine moiety is a key functional group that can be introduced into organic molecules using this reagent.[6]

Q3: What are some common solvents for reactions involving this compound?

A3: The choice of solvent is critical and depends on the specific reaction. For purification by recrystallization, a mixture of ethanol and water is often used.[1] Reactions to form oximes are typically carried out in solvents like ethanol.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it is incompatible with strong oxidizing agents and strong bases. It is also noted to be unstable in the presence of inorganic acids.[4] Exposure to moist air or water should also be avoided during storage.[7]

Troubleshooting Guide for Reaction Failures

Issue 1: Low or No Product Yield

Possible Cause 1.1: Inactive Reagent

  • Question: My reaction with this compound is not proceeding, or the yield is very low. Could the reagent have degraded?

  • Answer: this compound is generally stable, but improper storage can lead to degradation. It should be stored in a cool, dry place under an inert atmosphere.[2][3] Exposure to moisture or incompatible chemicals can reduce its reactivity. Verify the purity of your reagent if degradation is suspected.

Possible Cause 1.2: Suboptimal Reaction Conditions

  • Question: I am observing a low yield in my oximation reaction. How can I optimize the reaction conditions?

  • Answer: Reaction parameters are crucial for optimal yield.[1] For oximation reactions, ensure the pH of the reaction mixture is appropriate. The reaction is often carried out in the presence of a mild base (e.g., sodium acetate) to neutralize the liberated HCl and facilitate the reaction. Temperature can also be a critical factor; while some reactions proceed at room temperature, others may require heating.

Troubleshooting Workflow for Low Yield

LowYield start Low Product Yield check_reagent Verify Reagent Quality (Purity, Storage Conditions) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions (pH, Temp, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_conditions Yes replace_reagent Use Fresh Reagent reagent_ok->replace_reagent No optimize_conditions Systematically Optimize (e.g., DoE) conditions_ok->optimize_conditions No success Improved Yield conditions_ok->success Yes replace_reagent->check_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products

Possible Cause 2.1: Over-reduction

  • Question: In a reaction involving reduction, I am seeing byproducts that suggest over-reduction. How can this be prevented?

  • Answer: In synthetic pathways that use reduction, such as the reduction of 2-nitropropane to produce the hydroxylamine, preventing over-reduction to the corresponding amine is a primary challenge.[1] The choice of catalyst and the use of chelating agents can improve selectivity.[1] For instance, certain catalysts can offer improved selectivity, and chelating agents can achieve high selectivity for the desired N-isopropylhydroxylamine.[1]

Possible Cause 2.2: Beckmann Rearrangement

  • Question: My oxime product appears to be rearranging. How can I avoid the Beckmann rearrangement?

  • Answer: The Beckmann rearrangement is a potential side reaction for oximes, especially under acidic conditions.[1] Careful control of the reaction pH and temperature is necessary. Using a non-acidic catalyst or a buffered system can help to suppress this rearrangement.

Logical Relationship of Side Product Formation

SideProducts cluster_reaction Desired Reaction: Oximation cluster_side_reactions Potential Side Reactions carbonyl Carbonyl Compound product O-Isopropyl Oxime carbonyl->product + Reagent reagent O-Isopropylhydroxylamine HCl over_reduction Over-reduction to Amine reagent->over_reduction Harsh Reducing Conditions beckmann Beckmann Rearrangement product->beckmann Acidic Conditions

Caption: Potential side reactions in syntheses involving O-Isopropylhydroxylamine HCl.

Issue 3: Difficulties in Product Purification

Possible Cause 3.1: Co-precipitation of Impurities

  • Question: My purified product is still showing impurities after recrystallization. What can I do?

  • Answer: The choice of solvent is critical for effective purification by recrystallization.[1] The desired compound should have high solubility in the hot solvent and low solubility in the cold solvent, while impurities should remain soluble in the cold solvent.[1] A mixture of ethanol and water is commonly used.[1] If impurities co-precipitate, you may need to screen other solvent systems or employ a different purification technique, such as column chromatography.

Possible Cause 3.2: Colored Impurities

  • Question: My final product has a persistent color. How can I remove it?

  • Answer: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration before recrystallization.[1]

Purification Workflow

Purification start Crude Product dissolve Dissolve in Hot Solvent (e.g., Ethanol/Water) start->dissolve decolorize Decolorize with Activated Carbon? dissolve->decolorize filter_hot Hot Filtration decolorize->filter_hot If needed recrystallize Cool to Recrystallize decolorize->recrystallize Not needed filter_hot->recrystallize filter_cold Cold Filtration recrystallize->filter_cold dry Dry Crystalline Product filter_cold->dry end Pure Product dry->end

Caption: General workflow for the purification of O-Isopropylhydroxylamine HCl reaction products.

Experimental Protocols

Protocol 1: General Procedure for O-Isopropyloxime Formation
  • Reaction Setup: To a solution of the carbonyl compound (1 equivalent) in ethanol, add this compound (1.1 to 1.5 equivalents) and a mild base such as sodium acetate or pyridine (1.1 to 1.5 equivalents).

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the pure O-isopropyloxime.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude solid in a flask and add a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture).[1]

  • Heating: Heat the mixture to the boiling point of the solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then reheat to boiling for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data Summary

ParameterPreferred Condition/ValuePurpose/NotesReference
Storage Temperature 2-8°CEnsures stability of the reagent.[3][3]
Storage Conditions Inert atmosphere, cool, dry placePrevents degradation from moisture and air.[2][3]
Purity (Typical) ≥98%High purity is essential for clean reactions.[3]
Hydrogenation Pressure 10–20 bar (for oxime reduction)Elevated pressure can improve yields to 83–99%.[5]
Hydrogenation Temp. 80°C (for oxime reduction)Higher temperature can accelerate hydrogen activation.[5]
Recrystallization Solvent Ethanol/Water mixtureGood for final purification to obtain high-purity crystalline product.[1][1]

References

Impact of temperature and pressure on hydrogenation reactions with O-isopropylhydroxylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing O-isopropylhydroxylamine hydrochloride in hydrogenation reactions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure the successful and efficient execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of hydrogenation involving this compound? A1: In the context of this document, the focus is on the synthesis of O-isopropylhydroxylamine (or its hydrochloride salt) via the catalytic hydrogenation of a precursor like 2-nitropropane. The core challenge is the selective reduction to the hydroxylamine while preventing over-reduction to isopropylamine.

Q2: How do temperature and pressure generally affect the hydrogenation of 2-nitropropane to O-isopropylhydroxylamine? A2: Both temperature and pressure are critical parameters. Increased temperature generally accelerates the reaction rate. Elevated pressure can enhance hydrogen availability and suppress side reactions, leading to higher yields and selectivity.[1] However, optimal conditions require a careful balance, as excessive temperature or pressure can promote the formation of byproducts like isopropylamine.[2]

Q3: What is the most common side reaction, and how can it be minimized? A3: The most significant side reaction is the over-reduction of the desired N-isopropylhydroxylamine to monoisopropylamine.[3] This can be minimized by carefully controlling reaction conditions (temperature, pressure) and, most effectively, by using a chelating agent such as EDTA (ethylenediaminetetraacetic acid).[2][4] EDTA is believed to prevent metal ion impurities from catalyzing the over-reduction.[2]

Q4: Which catalyst systems are typically recommended for this reaction? A4: Palladium-based catalysts are most commonly employed for the hydrogenation of 2-nitropropane. Specifically, 5% Palladium on alumina (Pd/Al₂O₃) or Palladium on carbon (Pd/C) are effective choices.

Q5: What safety precautions should be taken when handling this compound? A5: this compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[5][6] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[6][7] Handle the compound in a well-ventilated area or a fume hood.[7] Store the container tightly closed in a cool, dry place, preferably under an inert atmosphere.[7]

Troubleshooting Guide

Q: My reaction yield is low, and I'm isolating a significant amount of the starting material (2-nitropropane). What could be the issue? A: Low conversion can be attributed to several factors:

  • Insufficient Catalyst Activity: The catalyst may have lost activity. Ensure you are using a fresh or properly stored catalyst.

  • Inadequate Temperature or Pressure: The reaction may require more energy. Consider incrementally increasing the temperature within the recommended range (e.g., 50-75°C) or the hydrogen pressure (e.g., up to 100-115 psi).[3][4]

  • Poor Agitation: Ensure the reaction mixture is being stirred vigorously to facilitate proper contact between the reactants, solvent, catalyst, and hydrogen gas.

Q: The primary impurity in my product is monoisopropylamine. How can I improve the selectivity of my reaction? A: Formation of isopropylamine is due to over-reduction. To enhance selectivity for the desired hydroxylamine:

  • Introduce a Chelating Agent: The addition of EDTA is highly effective at improving selectivity. A small amount (e.g., 0.05% by weight relative to the starting material) can dramatically increase the yield of the desired product from as low as 35% to over 93%.[3]

  • Optimize Reaction Time: Monitor the reaction progress. Shorter reaction times (e.g., 4-6 hours) can prevent the over-reduction that may occur after the initial starting material is consumed.[1]

  • Moderate Hydrogen Pressure: While high pressure can be beneficial, excessively high pressure may favor the byproduct. Operating within a moderate range of 30-115 psia is often recommended to balance the rate and selectivity.[1][4]

Q: My reaction seems to stall before completion. What should I check? A: A stalled reaction could be due to:

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the palladium catalyst. Ensure high-purity reagents are used.

  • Hydrogen Supply Interruption: Check your hydrogen source and ensure a constant pressure is being maintained in the reactor. A drop in pressure indicates hydrogen consumption; if the pressure stops dropping prematurely, the reaction has likely stopped.[3]

Data Presentation: Impact of Reaction Conditions

The following tables summarize the quantitative impact of reaction parameters on the catalytic hydrogenation of 2-nitropropane.

Table 1: Effect of EDTA on Reaction Outcome

CatalystTemperature (°C)H₂ Pressure (psi)Additives2-Nitropropane Conversion (%)Isopropylhydroxylamine Yield (%)Monoisopropylamine Byproduct (%)Reference
5% Pd/Al₂O₃70100None35-363533-34[3]
5% Pd/Al₂O₃70100EDTA, LiBH₄>97>93Not Reported (low)[3]
Pd/Al₂O₃50-7530-100EDTA95-9995-98 (Selectivity)Not Reported (low)[4]

Table 2: Influence of Pressure and Temperature on Oxime Hydrogenation Selectivity

Note: This data is for a related hydrogenation of an oxime but illustrates the general principles.

Pressure (bar)Temperature (°C)Selectivity for Amine (%)Reference
12565[1]
108083[1]
208099[1]

Experimental Protocols

Selective Hydrogenation of 2-Nitropropane

This protocol is adapted from a high-yield procedure and is intended as a starting point for laboratory synthesis.[3]

Materials:

  • 2-Nitropropane

  • Methanol (polar organic solvent)

  • 5% Palladium on Alumina (Pd/Al₂O₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)

  • Hydrogenation reactor equipped with pressure and temperature controls and agitation.

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: In a suitable vessel, dissolve 100g of 2-nitropropane in 100g of methanol.

  • Catalyst Addition: To this solution, add the catalysts and additives:

    • 1g of 5% Pd/Al₂O₃ (1 wt% relative to 2-nitropropane)

    • 0.05g of EDTA (0.05 wt% relative to 2-nitropropane)

    • 0.02g of LiBH₄ (0.02 wt% relative to 2-nitropropane)

  • Transfer to Reactor: Transfer the prepared mixture to the hydrogenation reactor.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to 100 psi.

    • Begin vigorous agitation.

    • Heat the reactor to a constant internal temperature of 70°C.

  • Monitoring the Reaction: Monitor the reaction by observing the hydrogen pressure. A steady decrease in pressure indicates hydrogen uptake and that the reaction is proceeding. The reaction is considered complete when the hydrogen pressure no longer decreases. This typically takes 4-6 hours.

  • Shutdown and Workup:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with an inert gas.

    • Safely open the reactor and filter the mixture to remove the solid catalyst.

    • The resulting solution containing the product can be further purified as needed (e.g., by crystallization or distillation) to isolate the O-isopropylhydroxylamine.

Visualizations

experimental_workflow prep 1. Prepare Reactant Solution (2-Nitropropane in Methanol) add 2. Add Catalysts (Pd/Al2O3, EDTA, LiBH4) prep->add charge 3. Charge Reactor add->charge purge 4. Purge with N2 then H2 charge->purge react 5. Run Reaction (70°C, 100 psi H2) purge->react monitor 6. Monitor H2 Uptake react->monitor Constant Monitoring cool 7. Cool and Depressurize react->cool Reaction Complete monitor->react filter 8. Filter to Remove Catalyst cool->filter product 9. Product Isolation filter->product

Caption: Experimental workflow for selective hydrogenation.

logical_relationship cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes temp Temperature rate Reaction Rate temp->rate Increases byproduct Byproduct Formation (Isopropylamine) temp->byproduct Can Increase if too high pressure H2 Pressure pressure->rate Increases selectivity Selectivity for Hydroxylamine pressure->selectivity Improves (suppresses side reactions) pressure->byproduct Can Increase if too high additives Additives (EDTA) additives->selectivity Greatly Increases additives->byproduct Greatly Decreases selectivity->byproduct Inversely Correlated

Caption: Key parameter relationships in hydrogenation.

References

Methods for quenching and working up reactions containing O-Isopropylhydroxylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Isopropylhydroxylamine hydrochloride.

Troubleshooting Guide

Quenching of Reactions

Q1: My reaction is complete, but I have used an excess of this compound. How do I quench the unreacted reagent?

A1: Unreacted this compound, being a salt of a hydroxylamine derivative, can be quenched by adjusting the pH of the reaction mixture. Since it is an amine salt, it is water-soluble and can be removed with an aqueous wash.

Recommended Quenching Protocol:

  • Cool the reaction mixture: If the reaction was performed at an elevated temperature, cool it to room temperature or 0 °C in an ice bath.

  • Acidify the mixture: Slowly add a dilute aqueous acid solution, such as 1 M HCl, to the reaction mixture with stirring. The hydrochloride salt is already acidic, but ensuring a low pH (~2-3) will help to keep the unreacted hydroxylamine protonated and in the aqueous phase during extraction.

  • Perform an aqueous extraction: Add water and a suitable organic solvent to the quenched reaction mixture and transfer to a separatory funnel. The unreacted this compound will preferentially partition into the aqueous layer.

A common issue during quenching is the potential for hydrolysis of the desired oxime product under strongly acidic conditions, especially with prolonged exposure or heat. Therefore, it is advisable to perform the acidic wash quickly and at a low temperature.

Work-up Procedures

Q2: I am having trouble isolating my O-isopropyl oxime product after quenching. What is a general work-up procedure?

A2: A typical work-up procedure for the isolation of O-isopropyl oximes involves liquid-liquid extraction to separate the desired product from water-soluble byproducts and unreacted starting materials.

General Work-up Protocol:

  • Quenching: Quench the reaction as described in Q1.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) multiple times (e.g., 3 x 50 mL for a 100 mL reaction volume) to ensure complete recovery of the product.[1]

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude oxime product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Q3: I am observing a persistent emulsion during the extraction of my oxime product. How can I break it?

A3: Emulsion formation is a common issue during the work-up of reactions, especially when dealing with amine-containing compounds or when vigorous shaking is employed during extraction.

Strategies to Break Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2][3]

  • Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is often a very effective method for separating the layers.[2][3]

Frequently Asked Questions (FAQs)

Q4: What are the common byproducts in reactions involving this compound and how can I remove them?

A4: The most common reaction involving this compound is the formation of O-isopropyl oximes from aldehydes and ketones. Potential byproducts can include:

  • Unreacted Carbonyl Starting Material: Can often be removed by column chromatography.

  • Over-reaction or Side-reaction Products: Depending on the specific substrate and reaction conditions, other functionalities in the molecule might react. Purification by chromatography is the most common solution.

  • Hydrolysis Product: The O-isopropyl oxime can hydrolyze back to the carbonyl compound and O-isopropylhydroxylamine under acidic conditions.[4] To minimize this, avoid prolonged exposure to strong acids, especially at elevated temperatures.

Q5: How can I determine if all the this compound has been removed during the work-up?

A5: Several analytical techniques can be used to detect the presence of residual this compound:

  • Thin-Layer Chromatography (TLC): A simple and quick method. This compound is quite polar and will likely have a very low Rf value on silica gel plates. A baseline spot may indicate its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of the isopropyl group of the hydroxylamine reagent, which will be different from those in the oxime product.

  • High-Performance Liquid Chromatography (HPLC): A more sensitive method for detecting trace amounts of the reagent.[5]

Q6: What is the typical solubility of O-isopropyl oximes?

A6: O-isopropyl oximes are generally organic compounds with moderate to low polarity. Their solubility depends on the nature of the parent aldehyde or ketone. In general, they are poorly soluble in water and soluble in a range of common organic solvents.

SolventGeneral Solubility of O-Isopropyl Oximes
WaterPoorly soluble[4]
Ethyl AcetateSoluble
DichloromethaneSoluble
Diethyl EtherSoluble
HexanesVaries, generally less soluble than in more polar organic solvents
Methanol / EthanolGenerally soluble

Q7: Are there any specific safety precautions I should take when working with this compound?

A7: Yes, as with any chemical reagent, appropriate safety measures should be taken. This compound is a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols & Diagrams

Experimental Protocol: Synthesis and Work-up of an O-Isopropyl Oxime

This protocol describes a general procedure for the synthesis of an O-isopropyl oxime from a generic ketone, followed by a detailed work-up procedure.

Reaction:

  • To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add this compound (1.1 - 1.5 eq).

  • Add a mild base, such as sodium acetate or pyridine (1.1 - 1.5 eq), to liberate the free hydroxylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Ketone, O-Isopropylhydroxylamine HCl, and Base in Solvent reaction Stir at RT or Heat start->reaction monitor Monitor by TLC reaction->monitor quench Add Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure O-Isopropyl Oxime purify->product

Caption: A typical workflow for the synthesis and isolation of O-isopropyl oximes.

Troubleshooting Logic Diagram

troubleshooting_logic start Reaction Work-up Issue emulsion Persistent Emulsion? start->emulsion low_yield Low Product Yield? start->low_yield impurity Product Impure? start->impurity emulsion_sol1 Add Brine emulsion->emulsion_sol1 Yes emulsion_sol2 Filter through Celite emulsion->emulsion_sol2 Yes emulsion_sol3 Centrifuge emulsion->emulsion_sol3 Yes yield_sol1 Incomplete Reaction? low_yield->yield_sol1 Yes yield_sol2 Product Lost in Aqueous Layer? low_yield->yield_sol2 Yes yield_sol3 Product Hydrolysis? low_yield->yield_sol3 Yes impurity_sol1 Unreacted Starting Material? impurity->impurity_sol1 Yes impurity_sol2 Residual Hydroxylamine? impurity->impurity_sol2 Yes impurity_sol3 Side Products? impurity->impurity_sol3 Yes re_extract Re-extract Aqueous Layer yield_sol2->re_extract purify_step Purify by Chromatography/Recrystallization impurity_sol1->purify_step acid_wash Perform Acidic Wash impurity_sol2->acid_wash impurity_sol3->purify_step

Caption: A decision tree for troubleshooting common issues during work-up.

References

How to monitor the progress of a reaction with O-Isopropylhydroxylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on monitoring and troubleshooting reactions involving O-Isopropylhydroxylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound, and what are the key challenges in monitoring it?

A1: this compound is most commonly used as a reagent to convert aldehydes and ketones into their corresponding O-isopropyl oximes.[1][2] This reaction is a type of condensation reaction.[1] The main challenges in monitoring this transformation include:

  • Ensuring the reaction goes to completion.

  • Distinguishing between the starting carbonyl compound and the resulting oxime product.

  • Identifying the potential formation of geometric isomers (E/Z isomers) of the oxime.[3]

  • Detecting potential side products or degradation.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the progress of my oximation reaction?

A2: TLC is a rapid and effective qualitative technique for monitoring reaction progress. By spotting the reaction mixture on a TLC plate over time, you can visualize the disappearance of the starting material (aldehyde or ketone) and the appearance of the product (oxime). The product, being less polar than the starting hydroxylamine but often having different polarity from the starting carbonyl, should have a different Retention Factor (Rf).

A typical TLC analysis involves comparing three lanes: a spot of the starting carbonyl compound (SM), a spot of the reaction mixture (RM), and a co-spot containing both (Co). A complete reaction is generally indicated when the starting material spot is no longer visible in the reaction mixture lane.

Q3: What should I do if my reaction appears stalled or incomplete on TLC?

A3: If the reaction is not progressing, consider the following troubleshooting steps:

  • Check pH: Oximation reactions are often pH-dependent. The reaction typically requires mildly acidic or basic conditions to proceed efficiently. Ensure the hydrochloride salt has been adequately neutralized if the free base is required.[2]

  • Temperature: Gently heating the reaction mixture may increase the reaction rate. However, be cautious of potential side reactions or degradation at elevated temperatures.

  • Reagent Stoichiometry: Ensure you have used an appropriate excess of this compound, especially if the starting carbonyl is volatile or prone to side reactions.

  • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like THF or DMF can be effective.[2]

  • Steric Hindrance: The bulky isopropyl group can slow down the reaction with sterically hindered ketones.[1] These reactions may require longer reaction times or more forcing conditions.

Q4: When is it more appropriate to use LC-MS, GC-MS, or NMR spectroscopy for reaction monitoring?

A4: While TLC is excellent for quick checks, other methods provide more detailed information.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal for monitoring the reaction in real-time without derivatization. It is highly sensitive and provides molecular weight information, which is crucial for confirming the product's identity and detecting any byproducts.

  • GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for volatile and thermally stable compounds. For hydroxylamines, derivatization might be necessary to improve volatility and thermal stability.[1]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy is a powerful tool for structural elucidation and can be used to confirm the formation of the oxime.[4] By taking a sample from the reaction mixture, you can observe the disappearance of the aldehyde proton signal (~9-10 ppm) or the change in the chemical environment of carbons near the carbonyl group in ¹³C NMR, and the appearance of new signals corresponding to the oxime product.[5][6]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Reaction Incomplete Insufficient reaction time, incorrect pH, low temperature, steric hindrance.Allow the reaction to run longer, adjust pH with a non-nucleophilic base, gently heat the mixture, or use a less sterically hindered hydroxylamine if possible.[1][2]
Multiple Product Spots on TLC Formation of E/Z isomers, side reactions (e.g., Beckmann rearrangement precursors), or impurities.[1][3]Characterize the different spots using LC-MS or NMR. Isomer formation is common for oximes. Optimize reaction conditions (solvent, temperature) to favor one isomer if necessary.
Product Degradation Reaction conditions are too harsh (high temperature or extreme pH).Run the reaction at a lower temperature. Use a milder base or acid catalyst. Monitor the reaction more frequently to stop it once the starting material is consumed.
Difficulty in Product Isolation The product is highly soluble in the aqueous phase, or an emulsion has formed during workup.Perform multiple extractions with an appropriate organic solvent. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for the starting material (SM), reaction mixture (RM), and a co-spot (Co).

  • Spotting:

    • Dissolve a small amount of your starting carbonyl compound in a suitable solvent and use a capillary tube to spot it on the "SM" mark.

    • Using a new capillary tube, take a small aliquot from your reaction mixture and spot it on the "RM" mark.

    • Spot both the starting material and the reaction mixture on the "Co" mark.

  • Development: Place the spotted TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining with a suitable agent (e.g., potassium permanganate or iodine).

  • Analysis: Compare the spots. The disappearance of the starting material spot in the "RM" lane indicates the reaction is progressing. The appearance of a new spot is indicative of product formation.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Sample Acquisition: Withdraw a small aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.

  • Quenching/Workup (if necessary): If the reaction is ongoing, quench the aliquot by adding it to a small amount of a suitable quenching agent or by performing a mini-aqueous workup in a vial. Extract the organic components with a deuterated solvent like CDCl₃ or dissolve the crude residue in it.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Sample Volume: Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL (a depth of about 4-5 cm).[7]

  • Analysis: Acquire the ¹H NMR spectrum. Look for the characteristic disappearance of the aldehyde proton signal (if applicable) and the appearance of new signals in the aliphatic or aromatic regions corresponding to the oxime product.

Visual Workflows

Reaction_Monitoring_Workflow General Workflow for Monitoring an Oximation Reaction cluster_prep Preparation cluster_monitoring Monitoring Loop cluster_completion Completion & Analysis start Start Reaction: Carbonyl + O-Isopropylhydroxylamine HCl setup Set Reaction Conditions (Solvent, Temp, pH) start->setup take_aliquot Take Aliquot at t=x setup->take_aliquot analyze_tlc Analyze by TLC take_aliquot->analyze_tlc is_complete Is Reaction Complete? analyze_tlc->is_complete is_complete->take_aliquot No workup Reaction Workup & Purification is_complete->workup Yes confirm Confirm Structure (NMR, MS, etc.) workup->confirm

Caption: A general workflow for monitoring an oximation reaction.

Troubleshooting_Flowchart Troubleshooting Flowchart for Incomplete Oximation Reactions problem Problem: Reaction is Stalled/ Incomplete cause_ph Possible Cause: Incorrect pH problem->cause_ph cause_temp Possible Cause: Temperature Too Low problem->cause_temp cause_sterics Possible Cause: Steric Hindrance problem->cause_sterics solution_ph Solution: Add mild acid/base to adjust pH cause_ph->solution_ph solution_temp Solution: Gently heat reaction (e.g., to 40-50°C) cause_temp->solution_temp solution_sterics Solution: Increase reaction time or consider a different reagent cause_sterics->solution_sterics

Caption: A troubleshooting guide for incomplete oximation reactions.

References

Addressing stability issues of O-Isopropylhydroxylamine hydrochloride during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of O-Isopropylhydroxylamine hydrochloride during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The ideal storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3][4][5] It is crucial to protect the compound from moisture and incompatible materials such as strong oxidizing agents.[6] Containers should be tightly sealed and stored upright to prevent leakage.[7]

Q2: I have stored this compound for an extended period. How can I check for potential degradation?

A2: Visual inspection is the first step. Any change in color from a white crystalline solid to a yellowish or discolored appearance may indicate degradation.[4][8] For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be employed to determine the purity and identify any degradation products.[3][9][10] A melting point determination can also be useful, as impurities will typically lower and broaden the melting point range (the melting point of the pure substance is 94-96°C).[6]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation kinetic studies for this compound are not extensively documented in publicly available literature, based on the general chemistry of hydroxylamines, the primary degradation pathways are likely to be hydrolysis and oxidation.[11]

  • Hydrolysis: In the presence of moisture, the hydrochloride salt can dissociate, and the O-isopropylhydroxylamine may undergo hydrolysis, although it is generally more stable than the free base.

  • Oxidation: As a derivative of hydroxylamine, it is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.[11]

Q4: My reaction yield is lower than expected when using older this compound. Could this be related to its stability?

A4: Yes, lower than expected reaction yields can be a direct consequence of using degraded this compound. If the compound has degraded, its effective concentration will be lower, leading to incomplete reactions. Degradation products could also potentially interfere with the desired reaction pathway. It is advisable to use a fresh batch or verify the purity of the existing stock using the analytical methods mentioned in Q2.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent reaction outcomes Degradation of this compound due to improper storage.1. Verify the storage conditions of your reagent (see FAQ 1). 2. Perform a purity check on your current stock using HPLC or NMR. 3. If degradation is confirmed, procure a fresh batch of the reagent. 4. For ongoing projects, establish a routine quality control check for this reagent.
Formation of unexpected byproducts The presence of impurities or degradation products in the this compound starting material.1. Analyze the starting material for any impurities using appropriate analytical techniques (HPLC, GC-MS). 2. Purify the reagent by recrystallization if necessary. 3. Review the reaction scheme to determine if any degradation products could be participating in side reactions.
Discoloration of the reagent Exposure to air, light, or contaminants.1. Discard the discolored reagent as a safety precaution and to ensure reaction integrity. 2. Ensure that the reagent is stored under an inert atmosphere and protected from light. 3. Use clean, dry spatulas and glassware when handling the compound to prevent contamination.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required based on the specific equipment and impurities expected.

1. Objective: To determine the purity of this compound and detect the presence of any degradation products.

2. Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • C18 reverse-phase HPLC column

3. Instrumentation:

  • HPLC system with a UV detector

4. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a sample solution of the this compound to be tested in the mobile phase at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Compare the chromatogram of the sample to that of the reference standard. Calculate the purity of the sample based on the peak area of the main component relative to the total peak area.

Visualizations

degradation_pathway A O-Isopropylhydroxylamine hydrochloride B Moisture (Hydrolysis) A->B Exposure to C Oxidizing Agents / Air / Light (Oxidation) A->C Exposure to D Degradation Products (e.g., Isopropanol, Hydroxylamine, Oxidation Products) B->D C->D

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow A Inconsistent Experimental Results B Check Reagent Storage Conditions A->B C Proper Storage (Cool, Dry, Inert Atmosphere) B->C Yes D Improper Storage B->D No E Perform Purity Analysis (e.g., HPLC, NMR) C->E D->E F Reagent is Pure E->F Purity > 98% G Reagent is Degraded E->G Purity < 98% H Troubleshoot Other Experimental Parameters F->H I Procure Fresh Reagent G->I

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Purification of Compounds from O-Isopropylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive purification strategies for compounds synthesized using O-Isopropylhydroxylamine hydrochloride. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The primary impurities typically include unreacted starting materials (the carbonyl compound and this compound), inorganic salts, and potential byproducts from the synthesis of the reagent itself, such as butanone oxime.[1] Additionally, side reactions can lead to the formation of other organic byproducts depending on the specific reaction conditions.

Q2: What is the general strategy for purifying O-isopropyl oximes?

A2: A multi-step approach is often employed for effective purification.[1] This typically involves an initial workup with solvent extraction to separate the organic product from water-soluble impurities.[2] Further purification can be achieved through recrystallization, and in some cases, column chromatography.[3][4] For the purification of the this compound reagent itself, steps like hydrolysis to break down oxime impurities and decolorization with activated carbon may be used.[1]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: A good recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for oximes include ethanol-water mixtures, hexane/acetone, and hexane/ethyl acetate.[5][6] It is advisable to test solubility in a range of solvents on a small scale to identify the optimal system for your specific compound.

Q4: My purified oxime shows a nitrile impurity in the GC-MS analysis, but it looks clean on TLC and 1H NMR. What could be the reason?

A4: Aldoximes, in particular, can undergo dehydration to form nitriles under the high temperatures used in a GC-MS instrument's injection port.[7] If your 1H NMR spectrum is clean and does not show signals corresponding to a nitrile, the impurity is likely an artifact of the analytical method.[4][7]

Q5: Can the O-isopropyl oxime product be unstable?

A5: Oximes can be susceptible to hydrolysis, especially in the presence of acids, which can revert them back to the corresponding carbonyl compound and hydroxylamine.[8] It is generally advisable to avoid prolonged exposure to strongly acidic conditions during workup and purification.

Troubleshooting Guide

Problem 1: Low yield of isolated product after purification.

  • Question: I've lost a significant amount of my product during purification. What are the common causes and how can I improve my yield?

  • Answer:

    • Incomplete Reaction: The initial reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure all starting material is consumed before beginning the workup.

    • Excessive Washing: During liquid-liquid extraction, excessive washing of the organic layer can lead to the loss of product if it has some solubility in the aqueous phase. Use a minimal number of washes with saturated brine to reduce this effect.

    • Recrystallization Issues: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve your compound. Additionally, cooling the solution too rapidly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem 2: The product "oils out" during recrystallization.

  • Question: When I cool the recrystallization solution, my product separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the melting point of the solid is lower than the temperature of the solution from which it is precipitating.[9] This can be due to the presence of significant impurities lowering the melting point. Here are some solutions:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional solvent. Cool the solution again, perhaps more slowly.

    • Lower the Solution Temperature Slowly: Allow the solution to cool very gradually. You can insulate the flask to slow down the rate of cooling.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: If the problem persists, your chosen solvent may not be appropriate. A different solvent or a mixed solvent system might be necessary.[5][6]

Problem 3: Persistent impurities are present in the final product.

  • Question: After purification, I still see impurities in my product by NMR or TLC. How can I remove them?

  • Answer:

    • Unreacted Carbonyl Compound: If the starting aldehyde or ketone is still present, consider an additional wash of the organic solution with a sodium bisulfite solution, which can form a water-soluble adduct with the carbonyl compound.

    • Unreacted this compound: This reagent is water-soluble and should be removed during the aqueous workup. Ensure thorough mixing during the extraction and consider an additional wash with water.

    • Other Organic Byproducts: If the impurities have similar polarity to your product, recrystallization may not be sufficient. In such cases, column chromatography is often the most effective purification method.[3] A range of solvent systems can be screened by TLC to find the optimal conditions for separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxime Synthesis.

Carbonyl CompoundReagent SystemSolventTimeYield (%)Reference
BenzaldehydeNH2OH·HCl / H2C2O4CH3CN60 min95[10]
AcetophenoneNH2OH·HCl / H2C2O4CH3CN90 min95[10]
Various Aldehydes & KetonesNH2OH·HCl / Bi2O3Solvent-free (grinding)1.5 - 20 min60-98[10]
Acetone50% aq. NH2OH / Formic AcidWater24 h85-90[9]
Cyclohexanone50% aq. NH2OHWater-~100[9]

Table 2: Qualitative Comparison of Common Purification Techniques for O-Isopropyl Oximes.

Purification MethodSpeedScalabilityPurity AchievableTypical Use Case
Liquid-Liquid Extraction FastHighLow to ModerateInitial workup to remove water-soluble impurities.
Recrystallization ModerateHighModerate to HighPurification of solid products with moderate impurity levels.
Column Chromatography SlowLow to ModerateVery HighSeparation of complex mixtures or impurities with similar polarity to the product.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for O-Isopropyl Oxime Purification

  • Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove the bulk of water-soluble components).

    • A mild aqueous acid (e.g., 1M HCl) if there are basic impurities to be removed.

    • A mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid and remove acidic byproducts.

    • Saturated brine (to reduce the solubility of the organic product in the aqueous layer and aid in phase separation).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: General Recrystallization Procedure for Solid O-Isopropyl Oximes

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the oxime is highly soluble when hot and poorly soluble when cold (e.g., ethanol/water).

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate or steam bath) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the purification of compounds synthesized using this compound.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction aqueous_phase Aqueous Phase (Impurities) extraction->aqueous_phase Discard organic_phase Organic Phase (Crude Product) extraction->organic_phase drying Drying (e.g., Na2SO4) organic_phase->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration crude_solid Crude Solid Product concentration->crude_solid recrystallization Recrystallization crude_solid->recrystallization mother_liquor Mother Liquor (Soluble Impurities) recrystallization->mother_liquor Discard pure_product Pure Crystalline Product recrystallization->pure_product Troubleshooting_Recrystallization start Cooling Recrystallization Solution decision Product 'oils out'? start->decision no_oil No decision->no_oil No yes_oil Yes decision->yes_oil Yes slow_cool Continue slow cooling no_oil->slow_cool crystals_form Crystals Form slow_cool->crystals_form reheat Re-heat to dissolve oil yes_oil->reheat add_solvent Add more solvent reheat->add_solvent scratch Scratch flask / Add seed crystal add_solvent->scratch recool Re-cool slowly scratch->recool fail Still oils out? recool->fail fail->crystals_form No change_solvent Change solvent system fail->change_solvent Yes

References

Validation & Comparative

A Comparative Analysis of O-Isopropylhydroxylamine Hydrochloride and Other Hydroxylamine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate hydroxylamine derivative is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the reactivity of O-Isopropylhydroxylamine hydrochloride against other commonly used hydroxylamines, supported by a proposed experimental framework for direct quantitative analysis.

The nucleophilic character of hydroxylamines makes them invaluable reagents in organic synthesis, most notably in the formation of oximes from carbonyl compounds. The substitution on the nitrogen or oxygen atom of the hydroxylamine core significantly influences its reactivity. This guide focuses on this compound and compares it with hydroxylamine hydrochloride, O-methylhydroxylamine hydrochloride, and N-methylhydroxylamine hydrochloride to elucidate the effects of steric hindrance and electronic properties on their performance.

Comparative Reactivity Overview

The reactivity of hydroxylamine derivatives is primarily governed by the interplay of steric and electronic effects. The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. Substituents on the nitrogen or oxygen can modulate this nucleophilicity through inductive effects and steric hindrance.

Hydroxylamine DerivativeStructureKey Physicochemical PropertiesGeneral Reactivity Profile
This compound (CH₃)₂CHONH₂·HClWhite to off-white crystalline solid, soluble in water.Moderately reactive nucleophile. The bulky isopropyl group introduces significant steric hindrance, which can decrease the rate of nucleophilic attack compared to less hindered analogs. This steric bulk can, however, lead to greater selectivity in certain reactions.
Hydroxylamine Hydrochloride NH₂OH·HClColorless or white crystalline solid, highly soluble in water.Highly reactive nucleophile. As the parent compound, it is the least sterically hindered of the group, generally leading to faster reaction rates. However, its higher reactivity can sometimes result in lower selectivity and the formation of byproducts.
O-Methylhydroxylamine Hydrochloride CH₃ONH₂·HClWhite crystalline solid, soluble in water.Reactive nucleophile. The methyl group is less sterically demanding than the isopropyl group, resulting in higher reactivity than O-Isopropylhydroxylamine. The electron-donating nature of the methyl group can slightly enhance nucleophilicity compared to hydroxylamine itself in some contexts.
N-Methylhydroxylamine Hydrochloride CH₃NHOH·HClWhite to yellowish crystalline solid, soluble in water.Reactive nucleophile. The methyl group on the nitrogen atom directly influences the electron density of the nucleophilic center. It is generally a potent nucleophile, with reactivity influenced by the specific reaction conditions.

Experimental Protocol: Comparative Analysis of Oxime Formation from Cyclohexanone

To provide a quantitative comparison of the reactivity of these hydroxylamine derivatives, the following experimental protocol is proposed. This experiment will measure the reaction yield of cyclohexanone oxime at specific time points.

Objective: To quantitatively compare the reactivity of this compound, hydroxylamine hydrochloride, O-methylhydroxylamine hydrochloride, and N-methylhydroxylamine hydrochloride in the formation of cyclohexanone oxime.

Materials:

  • Cyclohexanone (reagent grade)

  • This compound

  • Hydroxylamine hydrochloride

  • O-Methylhydroxylamine hydrochloride

  • N-Methylhydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol (anhydrous)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard for cyclohexanone oxime (for GC calibration)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare 0.5 M solutions of each hydroxylamine hydrochloride derivative in ethanol.

    • Prepare a 1 M solution of sodium bicarbonate in deionized water.

    • Prepare a 0.5 M solution of cyclohexanone in ethanol containing a known concentration of the internal standard (dodecane).

  • Reaction Setup:

    • For each hydroxylamine derivative, set up a separate reaction flask.

    • To each flask, add 10 mL of the respective 0.5 M hydroxylamine hydrochloride solution in ethanol.

    • Add 5 mL of the 1 M sodium bicarbonate solution to each flask to neutralize the hydrochloride and free the hydroxylamine base. Stir for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 10 mL of the 0.5 M cyclohexanone solution (containing the internal standard) to each flask simultaneously.

    • Start a timer immediately.

    • Maintain the reactions at a constant temperature (e.g., 25°C) with constant stirring.

    • At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of dichloromethane and 1 mL of saturated aqueous sodium chloride solution.

    • Shake the vial vigorously and allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous magnesium sulfate.

  • Analysis:

    • Analyze the dried organic layer by GC-FID.

    • Use a pre-calibrated GC method to determine the concentration of cyclohexanone oxime relative to the internal standard.

  • Data Analysis:

    • Calculate the yield of cyclohexanone oxime at each time point for each hydroxylamine derivative.

    • Plot the yield versus time for each reaction to compare the reaction rates.

Visualizing Experimental and Conceptual Frameworks

To better understand the experimental process and the factors influencing hydroxylamine reactivity, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_reagents Prepare Hydroxylamine and Cyclohexanone Solutions mix_reagents Mix Hydroxylamine and Base prep_reagents->mix_reagents prep_base Prepare Sodium Bicarbonate Solution prep_base->mix_reagents add_ketone Add Cyclohexanone to Initiate mix_reagents->add_ketone monitor Monitor Reaction at Constant Temperature add_ketone->monitor aliquot Withdraw Aliquots at Time Intervals monitor->aliquot quench Quench Reaction aliquot->quench extract Extract with Dichloromethane quench->extract analyze Analyze by GC-FID extract->analyze calculate_yield Calculate Oxime Yield analyze->calculate_yield compare_rates Compare Reaction Rates calculate_yield->compare_rates

Caption: Experimental Workflow for Comparative Reactivity Study.

Reactivity_Factors Factors Influencing Hydroxylamine Reactivity cluster_steric Steric Effects cluster_electronic Electronic Effects reactivity Overall Reactivity steric_hindrance Steric Hindrance (Size of R group) nucleophilicity Nucleophilicity of Nitrogen steric_hindrance->nucleophilicity -ve o_isopropyl O-Isopropylhydroxylamine (High Hindrance) o_isopropyl->steric_hindrance o_methyl O-Methylhydroxylamine (Low Hindrance) o_methyl->steric_hindrance alpha_effect Alpha-Effect (Adjacent lone pair) alpha_effect->nucleophilicity +ve inductive_effect Inductive Effect (Electron-donating R group) inductive_effect->nucleophilicity +ve nucleophilicity->reactivity

Caption: Factors Influencing Hydroxylamine Reactivity.

Conclusion

The selection of a hydroxylamine derivative for a synthetic transformation requires careful consideration of both steric and electronic factors. While hydroxylamine hydrochloride offers high reactivity due to minimal steric hindrance, O-substituted derivatives like this compound provide an opportunity for increased selectivity. The proposed experimental protocol offers a clear and direct method for quantitatively assessing these differences, enabling researchers to make data-driven decisions for their specific synthetic challenges. The provided visualizations offer a clear overview of the experimental process and the key chemical principles governing the reactivity of these important synthetic reagents.

A Comparative Guide to Analytical Techniques for the Characterization of O-Isopropylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of O-Isopropylhydroxylamine hydrochloride is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for identity, purity, and stability testing.

Comparison of Analytical Techniques

The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification of the active ingredient, or the detection of trace impurities. The following table summarizes and compares the performance of common analytical methods.

Analytical TechniquePrincipleApplicationAdvantagesDisadvantagesTypical Performance Metrics
High-Performance Liquid Chromatography (HPLC) with UV Detection (with derivatization) Separation based on partitioning between a stationary and mobile phase. Derivatization is required to introduce a UV-active chromophore.Purity assessment, quantification, impurity profiling, stability testing.High sensitivity, specificity, and resolving power. Well-suited for routine quality control.Indirect analysis requiring a derivatization step, which can add complexity and variability.Linearity (r²): > 0.999LOD: ~0.01 ppmLOQ: ~0.05 ppm[1]
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Separation of volatile compounds in the gas phase. Derivatization is often necessary to improve volatility and thermal stability.Analysis of volatile impurities, residual solvents, and the main component after derivatization.High efficiency and sensitivity, especially with MS detection for structural elucidation of impurities.Requires derivatization for the non-volatile salt form. Potential for thermal degradation.LOD (with FID): ~0.45 µg/ml for hydroxylamine hydrochloride after derivatization[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation and confirmation of identity.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, not ideal for trace analysis.Provides structural confirmation rather than quantitative performance metrics like LOD/LOQ.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups and confirmation of molecular structure.Fast, simple, and requires minimal sample preparation.Provides limited information on complex mixtures and is not suitable for quantification of impurities.Primarily for qualitative identification based on characteristic absorption bands.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight determination and structural elucidation.High sensitivity and specificity, provides molecular weight information.May require hyphenation with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures.Can achieve very low detection limits (ppb level or lower), depending on the ionization source and mass analyzer.
Electrochemical Analysis (e.g., Differential Pulse Voltammetry) Measurement of the current response of an electroactive analyte to an applied potential.Quantitative analysis of the hydroxylamine moiety.High sensitivity, rapid analysis, and low cost.Susceptible to matrix interferences.LOD: Can reach nanomolar levels for hydroxylamine derivatives[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key analytical techniques used in the characterization of this compound.

Stability-Indicating HPLC Method with Pre-Column Derivatization

This method is suitable for the quantification of this compound and the separation of its degradation products.

1. Principle: this compound is derivatized with a UV-absorbing agent, such as benzaldehyde, to form a stable derivative that can be detected by a UV detector. The separation is achieved on a reversed-phase HPLC column.

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Visible Detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • Benzaldehyde (derivatization reagent)

  • Sodium acetate

  • This compound reference standard

  • Sample of this compound product

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A suitable gradient to separate the derivative from impurities and degradation products (e.g., 0-5 min: 95% A, 5-20 min: linear gradient to 50% A, 20-25 min: hold at 50% A, 25-30 min: return to 95% A)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Wavelength of maximum absorbance of the benzaldoxime derivative (e.g., 254 nm)

  • Injection Volume: 10 µL

5. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard. Dissolve in a suitable diluent (e.g., water:methanol).

  • Sample Solution: Accurately weigh a known amount of the this compound product and dissolve in the same diluent as the standard.

  • Derivatization Procedure: To an aliquot of the standard or sample solution, add a solution of sodium acetate followed by a solution of benzaldehyde in a suitable solvent. Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.

6. Analysis:

  • Inject the derivatized standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to the derivatized O-Isopropylhydroxylamine by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

GC-MS Method for Impurity Profiling with Derivatization

This method is suitable for the identification and quantification of volatile impurities and for the analysis of this compound after conversion to a more volatile derivative.

1. Principle: this compound is derivatized to form a volatile and thermally stable compound, which is then separated by gas chromatography and detected by mass spectrometry.

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

3. Reagents and Solutions:

  • Derivatization reagent (e.g., ethyl chloroformate or a silylating agent like BSTFA)

  • Suitable organic solvent (e.g., dichloromethane, pyridine)

  • This compound reference standard and sample

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

5. Standard and Sample Preparation:

  • Derivatization: A known amount of the sample or standard is dissolved in a suitable solvent. The derivatization reagent is added, and the mixture is heated to ensure complete reaction. The resulting solution is then directly injected into the GC-MS.

6. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantify the main component and impurities using an internal or external standard method.

Mandatory Visualizations

The following diagrams illustrate key workflows in the analytical characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis & Reporting Sample O-Isopropylhydroxylamine Hydrochloride Product Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Dissolution->Spectroscopy HPLC HPLC Analysis Derivatization->HPLC GC GC Analysis Derivatization->GC DataAcquisition Data Acquisition HPLC->DataAcquisition GC->DataAcquisition Spectroscopy->DataAcquisition DataProcessing Data Processing (Integration, Identification) DataAcquisition->DataProcessing Reporting Reporting (Assay, Purity, Impurities) DataProcessing->Reporting stability_indicating_workflow cluster_stress Forced Degradation Studies cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) API API Sample Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photolytic Photolytic Stress API->Photolytic ColumnScreening Column & Mobile Phase Screening Acid->ColumnScreening Base->ColumnScreening Oxidation->ColumnScreening Thermal->ColumnScreening Photolytic->ColumnScreening Optimization Optimization of Chromatographic Conditions ColumnScreening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

References

O-Isopropylhydroxylamine Hydrochloride: A Comparative Analysis of its Efficacy as an Oxygen Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

In the critical pursuit of mitigating oxygen-induced corrosion in industrial processes, particularly in boiler water and drilling fluid systems, the selection of an effective oxygen scavenger is paramount. This guide provides a comprehensive comparison of O-Isopropylhydroxylamine hydrochloride against established alternatives such as sodium sulfite, diethylhydroxylamine (DEHA), and hydrazine. The following analysis, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the application of this compound.

Performance Comparison of Oxygen Scavengers

This compound distinguishes itself through a rapid, radical chain reaction mechanism for oxygen scavenging. While direct comparative studies under identical industrial conditions are limited, kinetic data provides a strong indication of its high efficiency.

ParameterThis compoundSodium SulfiteDiethylhydroxylamine (DEHA)Hydrazine
Reaction Mechanism Radical chain reaction with superoxide.[1]Direct reaction with oxygen, often catalyzed.Complex reactions forming acetic acid, nitrogen, and water.[2]Reacts with oxygen to form water and nitrogen gas.[2]
Reaction Kinetics Very fast; second-order recombination rate constants for H2NO- radicals range from 1.4 × 10^8 M−1 s−1 (neutral pH) to 4.5 × 10^8 M−1 s−1 (alkaline conditions).[1]Highly reactive, especially when catalyzed.Reaction rate is dependent on temperature and pH; reacts quickly at high pH (around 11).[2]Moderate to slow reaction rate, often requiring catalysis.
Volatility Expected to be volatile.Non-volatile.Volatile, allowing for protection of steam and condensate lines.Volatile.
Byproducts Primarily expected to be water, nitrogen, and potentially low molecular weight organic compounds.Sodium sulfate, which increases total dissolved solids (TDS).Acetic acid, nitrogen, and water; can contribute to TDS.[2]Water and inert nitrogen gas; does not increase TDS. At high temperatures, can decompose to ammonia.[2]
Toxicity Data on industrial exposure is limited; general hydroxylamine derivatives have varying toxicity profiles.Generally low toxicity.Lower toxicity than hydrazine.Considered toxic and a suspected carcinogen.
Metal Passivation Potential for metal passivation, a characteristic of some hydroxylamine derivatives.Does not passivate metal surfaces.Promotes the formation of a protective magnetite layer.Acts as a metal passivator.

Experimental Protocols

Standardized evaluation of oxygen scavenger efficacy is crucial for accurate comparison. A general experimental protocol for determining the performance of an oxygen scavenger in a simulated boiler feedwater environment is outlined below.

Objective: To determine the rate of dissolved oxygen removal by an oxygen scavenger under controlled temperature and pH conditions.

Apparatus:

  • Jacketed glass reactor with a port for sampling and a dissolved oxygen probe

  • Recirculating water bath for temperature control

  • pH meter and probe

  • Dissolved oxygen (DO) meter and probe

  • Stirrer

  • Syringe for scavenger injection

Procedure:

  • Prepare a known volume of deionized water with a specific initial dissolved oxygen concentration (e.g., by sparging with a certified gas mixture of nitrogen and oxygen).

  • Adjust the pH of the water to the desired level using appropriate buffers.

  • Heat the water to the target temperature using the recirculating water bath and maintain a constant temperature throughout the experiment.

  • Once the temperature and dissolved oxygen levels are stable, record the initial DO concentration.

  • Inject a predetermined concentration of the oxygen scavenger solution into the reactor.

  • Start the stirrer to ensure proper mixing.

  • Monitor and record the dissolved oxygen concentration at regular intervals until it reaches a stable, low level.

  • The rate of oxygen removal can be calculated from the change in dissolved oxygen concentration over time.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

OxygenScavengingMechanism O2 Dissolved Oxygen (O₂) Superoxide Superoxide (O₂⁻) O2->Superoxide Reduction Scavenger O-Isopropylhydroxylamine Hydrochloride Radical Hydroxylamine Radical (H₂NO·) Scavenger->Radical Initiation Radical->O2 Propagation Byproducts Inert Byproducts (e.g., H₂O, N₂) Radical->Byproducts Termination Superoxide->Radical Reaction

Caption: Oxygen Scavenging Radical Chain Reaction.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepWater Prepare Deionized Water (Known DO, pH, Temp) Inject Inject Oxygen Scavenger PrepWater->Inject Monitor Monitor DO Concentration Over Time Inject->Monitor Calculate Calculate Oxygen Removal Rate Monitor->Calculate

Caption: Experimental Workflow for Efficacy Testing.

Conclusion

This compound presents a promising alternative to traditional oxygen scavengers, primarily due to its rapid reaction kinetics. Its performance is rooted in a highly efficient radical chain reaction mechanism. However, for its widespread adoption in industrial applications, particularly in high-pressure boiler systems, more extensive research is required. Specifically, direct comparative studies under simulated operational conditions are needed to definitively quantify its performance against established products like DEHA and to fully characterize its degradation byproducts and their potential impact on system integrity. The provided experimental protocol offers a framework for such future investigations, which will be critical in validating the efficacy and safety of this compound as a next-generation oxygen scavenger.

References

Spectroscopic Analysis of O-Isopropylhydroxylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate and comprehensive spectroscopic data is paramount for compound identification, characterization, and quality control. This guide provides a comparative overview of the spectroscopic data for O-Isopropylhydroxylamine hydrochloride and related O-alkylhydroxylamine derivatives. The information is presented to facilitate objective comparison and is supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two common alternatives, O-Methylhydroxylamine hydrochloride and O-Ethylhydroxylamine hydrochloride. This allows for a direct comparison of their structural features as reflected in their NMR, IR, and mass spectra.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
O-Isopropylhydroxylamine HCl-CH(CH₃)₂~3.5Septet
-CH(CH ₃)₂~1.2Doublet
O-Methylhydroxylamine HCl-OCH₃~3.8Singlet
O-Ethylhydroxylamine HCl-OCH₂CH₃~4.0Quartet
-OCH₂CH~1.3Triplet

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (δ, ppm)
O-Isopropylhydroxylamine HClC H(CH₃)₂Not available
-CH(C H₃)₂Not available
O-Methylhydroxylamine HCl-OC H₃~60
O-Ethylhydroxylamine HCl-OC H₂CH₃~68
-OCH₂C H₃~14

Table 3: IR Spectroscopic Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)
O-Isopropylhydroxylamine HClN-H stretch3200-3000
C-H stretch (sp³)2980-2850
N-O stretch1000-850
C-O stretch1150-1050
O-Methylhydroxylamine HClN-H stretch3200-3000
C-H stretch (sp³)2980-2850
N-O stretch1000-850
C-O stretch1150-1050
O-Ethylhydroxylamine HClN-H stretch3200-3000
C-H stretch (sp³)2980-2850
N-O stretch1000-850
C-O stretch1150-1050

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragmentation Peaks [m/z]
O-Isopropylhydroxylamine HCl75 (free base)Not available
O-Methylhydroxylamine HCl47 (free base)Not available
O-Ethylhydroxylamine HCl61 (free base)Not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following are standard protocols for acquiring NMR, IR, and MS data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the sample (e.g., this compound) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a pulse sequence with proton decoupling to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_elucidation Structural Elucidation Prep Prepare Sample (Dissolve/Deposit) NMR_Acq NMR Spectroscopy (¹H, ¹³C) Prep->NMR_Acq IR_Acq IR Spectroscopy Prep->IR_Acq MS_Acq Mass Spectrometry Prep->MS_Acq NMR_Proc Process NMR Data (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc Analyze IR Spectrum (Identify Functional Groups) IR_Acq->IR_Proc MS_Proc Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Proc Elucidation Combine Data & Determine Structure NMR_Proc->Elucidation IR_Proc->Elucidation MS_Proc->Elucidation

A Comparative Analysis of Catalytic Systems for the Synthesis of O-Isopropylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of O-Isopropylhydroxylamine hydrochloride, a key reagent in the development of pharmaceuticals and other fine chemicals, can be achieved through various catalytic routes. This guide provides a comparative analysis of the most prominent catalytic systems, offering experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the optimal method for their specific needs.

Catalytic Oxidation of Diisopropylamine

This approach involves the oxidation of diisopropylamine in the presence of a metal-Salen complex, followed by acid hydrolysis to yield the desired product. This method offers high yields and utilizes readily available starting materials.

Data Presentation

The performance of different metal-Salen catalysts in the synthesis of this compound is summarized below. The primary variable influencing the yield is the choice of the central metal ion in the Salen complex.

CatalystOxidant (H₂O₂) Conc.Acidolysis AgentOverall Yield (%)Reference
Mn(Salen)30%37% HCl91%[1]
Fe(Salen)50%37% HCl86%[1]
Fe(Salen-Ph)35%37% HCl90%[1]
Co(Salen-Ph)25%37% HCl83%[1]
Experimental Protocol: Synthesis using Fe(Salen) Catalyst

The following is a representative protocol for the synthesis of this compound via the oxidation of diisopropylamine using an Fe(Salen) catalyst.[1]

Materials:

  • Diisopropylamine

  • Fe(Salen) catalyst

  • Hydrogen peroxide (50% aqueous solution)

  • Hydrochloric acid (37%)

  • Suitable organic solvent (e.g., acetonitrile)

  • Ice-water bath

Procedure:

  • In a reaction vessel, dissolve diisopropylamine and the Fe(Salen) catalyst in the organic solvent.

  • Cool the mixture in an ice-water bath.

  • Slowly add the 50% aqueous hydrogen peroxide solution to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Once the oxidation is complete, carefully add 37% hydrochloric acid to the reaction mixture to initiate acidolysis.

  • The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess acid.

  • The resulting crude product is purified by recrystallization to yield this compound.

Reaction Pathway

G Diisopropylamine Diisopropylamine Oxidation Oxidation [Fe(Salen), H₂O₂] Diisopropylamine->Oxidation Intermediate Nitrone Intermediate Oxidation->Intermediate Acidolysis Acidolysis [HCl] Intermediate->Acidolysis Product O-Isopropylhydroxylamine Hydrochloride Acidolysis->Product

Figure 1. Catalytic oxidation of diisopropylamine.

O-Alkylation of N-Hydroxy Compounds

This strategy involves the formation of the O-isopropyl bond through the reaction of an N-hydroxy compound with an isopropylating agent. Several variations of this method exist, primarily differing in the choice of the N-hydroxy substrate and the reaction conditions.

Alkylation of tert-butyl N-hydroxycarbamate

This two-step method provides a reliable route to O-substituted hydroxylamines with good overall yields. It involves the O-alkylation of tert-butyl N-hydroxycarbamate with isopropyl mesylate, followed by the deprotection of the N-Boc group.[2]

Data Presentation
StepReagentsYield (%)Reference
1. O-AlkylationIsopropyl mesylate, DBUNot specified for isopropyl[2]
2. N-DeprotectionDry HCl in diethyl ether56-83% (general)[2]
Overall 64-88% (general) [2]
Experimental Protocol

The following protocol is adapted from the synthesis of O-substituted hydroxylamines.[2]

Step 1: Synthesis of tert-butyl N-(isopropyloxy)carbamate

  • To a solution of tert-butyl N-hydroxycarbamate in a suitable aprotic solvent (e.g., THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.

  • Add isopropyl mesylate dropwise to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent. The organic layer is then dried and concentrated to give the crude O-alkylated product, which can be purified by chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl N-(isopropyloxy)carbamate in diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution at 0°C.

  • The product will precipitate as the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Alkylation of Ethyl N-hydroxyacetimidate

This method is considered a robust alternative to the use of N-hydroxyphthalimide.[1][3] It involves the alkylation of ethyl N-hydroxyacetimidate with an isopropylating agent (e.g., isopropyl mesylate), followed by acidic hydrolysis to remove the protecting group.[1]

Mitsunobu Reaction with N-hydroxyphthalimide

The Mitsunobu reaction allows for the direct conversion of isopropanol to the corresponding O-alkylated N-hydroxyphthalimide. This is followed by hydrazinolysis to release the free O-isopropylhydroxylamine.[1]

Reaction Pathway

G cluster_alkylation O-Alkylation Strategies cluster_deprotection Deprotection N-Hydroxy Compound N-Hydroxy Compound (e.g., N-hydroxycarbamate, N-hydroxyphthalimide) Alkylation O-Alkylation (e.g., Isopropyl Mesylate or Mitsunobu with Isopropanol) N-Hydroxy Compound->Alkylation Protected Intermediate N-Protected O-Isopropylhydroxylamine Alkylation->Protected Intermediate Deprotection Deprotection (Acidolysis or Hydrazinolysis) Protected Intermediate->Deprotection Product O-Isopropylhydroxylamine Hydrochloride Deprotection->Product

Figure 2. General workflow for O-alkylation methods.

Catalytic Reduction of Acetone Oxime Derivatives

While the direct catalytic hydrogenation of acetone oxime typically leads to over-reduction to isopropylamine, the reduction of acetone oxime ethers can be a viable route to N,O-disubstituted hydroxylamines.[4] However, catalytic systems for the selective reduction of an acetone oxime precursor to O-Isopropylhydroxylamine are not well-established in the reviewed literature, with the primary challenge being the prevention of N-O bond cleavage.

Conclusion

For the synthesis of this compound, both the catalytic oxidation of diisopropylamine and O-alkylation of N-hydroxy compounds present viable and high-yielding pathways. The choice between these methods will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific equipment and expertise available. The metal-Salen catalyzed oxidation offers a direct route with high yields, while the O-alkylation methods, particularly using tert-butyl N-hydroxycarbamate, provide a well-documented and versatile approach. Further research into the catalytic reduction of acetone oxime derivatives may present a more atom-economical route in the future.

References

Minimum Inhibitory Concentration (MIC) data for O-Isopropylhydroxylamine hydrochloride against bacterial strains.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview of Hydroxylamine Derivatives' Antibacterial Activity

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial compounds with unique mechanisms of action. O-Isopropylhydroxylamine hydrochloride and its chemical relatives, the hydroxylamine derivatives, are emerging as a promising class of antibacterial agents. This guide provides a comparative analysis of the available data on the antibacterial efficacy of these compounds, their proposed mechanism of action, and the experimental protocols used to evaluate their performance. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in public literature, studies on closely related hydroxylamine derivatives offer significant insights into the potential of this entire class of molecules.[1][2]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Recent scientific investigations indicate that this compound and its derivatives exert their antimicrobial effect by targeting and inhibiting ribonucleotide reductases (RNRs).[1] These enzymes are critical for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA synthesis and repair in bacteria. By disrupting this fundamental pathway, these compounds effectively halt bacterial proliferation, presenting a compelling strategy for combating bacterial infections.[1] This targeted approach offers a potential advantage over some existing antibiotics that are facing growing resistance.

O-Isopropylhydroxylamine_hydrochloride O-Isopropylhydroxylamine hydrochloride & Derivatives RNR Ribonucleotide Reductase (RNR) O-Isopropylhydroxylamine_hydrochloride->RNR Inhibits dNTPs Deoxyribonucleotide Synthesis (dNTPs) RNR->dNTPs Catalyzes DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Bacterial_Growth Bacterial Growth Inhibition DNA_Synthesis->Bacterial_Growth Leads to

Caption: Proposed mechanism of action for this compound and its derivatives.

Comparative Antibacterial Activity of Hydroxylamine Derivatives

Bacterial StrainCompound 8 (µg/mL)Compound 11 (µg/mL)Compound 12 (µg/mL)Compound 15 (µg/mL)Compound 17 (µg/mL)Compound 18 (µg/mL)
Gram-Positive
Bacillus anthracis>1000<15>1000>1000<15>1000
Staphylococcus aureus>1000<60>1000<60>1000>1000
Staphylococcus epidermidis>1000<60>1000<60>1000<40
Enterococcus faecalis>1000>1000>1000>1000<80>1000
Gram-Negative
Pseudomonas aeruginosa<17>1000<70>1000>1000>1000
Escherichia coli<60>1000>1000<60>1000>1000

Source: Adapted from "Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents," ACS Omega, 2018.[3]

The data indicates that certain hydroxylamine derivatives exhibit potent activity, particularly against Bacillus anthracis, Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli.[3] Notably, Gram-positive bacteria appeared to be more susceptible to a broader range of the tested compounds.[3]

Experimental Protocols: Determining Minimum Inhibitory Concentration

The MIC values presented above were determined using a standardized broth microdilution method. This widely accepted technique provides a quantitative measure of a compound's antimicrobial activity.

Broth Microdilution Protocol Outline:
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A suspension of isolated colonies is then prepared in a sterile broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the desired final inoculum concentration.

  • Preparation of Antimicrobial Agent Dilutions: The hydroxylamine derivatives are dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth. This creates a range of concentrations to be tested.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).

  • Determination of MIC: Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Compound Dilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and the broader class of hydroxylamine derivatives represent a valuable area of research for the development of new antibacterial agents. Their unique mechanism of action, targeting the essential RNR enzyme, holds promise for overcoming existing resistance mechanisms. While further studies are required to determine the specific MIC values of this compound against a wide panel of clinically relevant bacterial strains, the potent activity of its analogs provides a solid foundation for continued investigation. Future research should focus on synthesizing and screening a wider array of these compounds to optimize their antibacterial spectrum, potency, and pharmacokinetic properties.

References

O-Isopropylhydroxylamine Hydrochloride: A Comparative Guide to its Enzyme Inhibition Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

O-Isopropylhydroxylamine hydrochloride is a versatile chemical compound with emerging significance in biochemical research, particularly for its role as an enzyme inhibitor. This guide provides a comparative analysis of its inhibitory potential against key enzyme targets, placing its performance in context with other known inhibitors. Detailed experimental protocols and visual representations of relevant pathways and workflows are included to support further investigation and application in drug discovery and development.

Comparative Inhibitory Activity

This compound and its derivatives have demonstrated inhibitory activity against several classes of enzymes, primarily through the reactivity of the hydroxylamine moiety. This functional group can chelate metal ions within enzyme active sites or participate in redox reactions that disrupt catalytic cycles. The following tables summarize the known and extrapolated inhibitory data for this compound and compare it with other relevant inhibitors.

Ribonucleotide Reductase (RNR) Inhibition

Ribonucleotide reductases are crucial enzymes in the de novo synthesis of deoxyribonucleotides, making them a key target in cancer and antimicrobial therapies. Hydroxylamine derivatives, including this compound, are known to inhibit RNR by scavenging the essential tyrosyl free radical in the enzyme's active site.

CompoundTarget EnzymeIC50 ValueReference CompoundIC50 Value
This compoundBacterial Ribonucleotide ReductaseData not availableHydroxyurea~3.5 mM
Caracemide (a hydroxylamine derivative)E. coli Ribonucleotide ReductaseNot specified, but potentGemcitabineNot specified for bacterial RNR
Various novel RNR inhibitorsPseudomonas aeruginosa RNR0.2 µM - 30 µM

Note: The inhibitory concentration of this compound is likely to be in the micromolar to millimolar range, similar to other small hydroxylamine derivatives.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including arthritis and cancer. Hydroxamate inhibitors, which can be synthesized from hydroxylamine derivatives, are a well-established class of MMP inhibitors due to their ability to chelate the active site zinc ion.

CompoundTarget Enzyme(s)IC50 ValueReference CompoundIC50 Value
This compoundGeneral MMPsData not availableMarimastatMMP-1: 5 nM, MMP-9: 3 nM
BatimastatGeneral MMPsNot specifiedIlomastatNot specified
Various hydroxamate-based inhibitorsMMP-2, MMP-9Nanomolar to micromolar range

Note: The inhibitory activity of this compound itself against MMPs may be modest. However, its utility as a precursor for potent hydroxamate inhibitors is significant.

Aspartate Aminotransferase (AAT) Inhibition

Aspartate aminotransferases are key enzymes in amino acid metabolism. Hydroxylamine and its derivatives can act as inhibitors, likely by reacting with the pyridoxal phosphate (PLP) cofactor.

CompoundTarget EnzymeInhibition Constant (Ki)Reference CompoundKi Value
This compoundAspartate AminotransferaseData not availableL-Hydrazinosuccinate0.2 nM
HydroxylamineAspartate AminotransferaseNot specifiedD-Hydrazinosuccinate~3 nM

Note: The inhibitory mechanism of hydroxylamine derivatives against AAT often involves the formation of stable oximes with the PLP cofactor.

Experimental Protocols

General Enzyme Inhibition Assay Workflow

The following diagram illustrates a generalized workflow for determining the inhibitory potential of a compound against a target enzyme.

G General Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of O-Isopropylhydroxylamine HCl Incubation Incubate enzyme with varying concentrations of inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare purified target enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution Reaction_Start Initiate reaction by adding substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Monitor reaction progress (e.g., absorbance, fluorescence) Reaction_Start->Measurement Data_Plot Plot reaction rates against inhibitor concentration Measurement->Data_Plot IC50_Calc Calculate IC50 value Data_Plot->IC50_Calc

Caption: A generalized workflow for an enzyme inhibition assay.

Ribonucleotide Reductase (RNR) Inhibition Assay Protocol

Objective: To determine the IC50 value of this compound against a purified RNR enzyme.

Materials:

  • Purified RNR enzyme (e.g., from E. coli or human recombinant)

  • This compound

  • Ribonucleoside diphosphate substrate (e.g., CDP, ADP)

  • Assay buffer (e.g., HEPES buffer containing MgCl2, ATP, and a reducing agent like DTT)

  • Method for detecting deoxyribonucleotide product (e.g., HPLC, coupled enzyme assay)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Dilute the purified RNR enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • In a microplate, add a fixed amount of the RNR enzyme to each well.

    • Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the ribonucleoside diphosphate substrate to all wells.

    • Incubate the reaction for a specific time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a strong acid or heat).

  • Product Quantification:

    • Quantify the amount of deoxyribonucleotide produced using a suitable method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Matrix Metalloproteinase (MMP) Inhibition Assay Protocol

Objective: To determine the IC50 value of a compound derived from this compound (a hydroxamate) against a specific MMP.

Materials:

  • Purified MMP enzyme (e.g., MMP-2, MMP-9)

  • Hydroxamate inhibitor

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and Brij-35)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation and Inhibitor Preparation:

    • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).

    • Prepare a stock solution of the hydroxamate inhibitor in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Assay Reaction:

    • In a microplate, add the activated MMP enzyme to each well.

    • Add serial dilutions of the hydroxamate inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the substrate).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathway Context

Simplified Ribonucleotide Reductase Pathway in DNA Synthesis

The following diagram illustrates the central role of Ribonucleotide Reductase (RNR) in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR by compounds like this compound disrupts this critical pathway.

G Role of RNR in DNA Synthesis cluster_nucleotides Ribonucleotides cluster_deoxynucleotides Deoxyribonucleotides ADP ADP RNR Ribonucleotide Reductase (RNR) ADP->RNR GDP GDP GDP->RNR CDP CDP CDP->RNR UDP UDP UDP->RNR dADP dADP RNR->dADP dGDP dGDP RNR->dGDP dCDP dCDP RNR->dCDP dTDP dTDP RNR->dTDP Inhibitor O-Isopropylhydroxylamine HCl Inhibitor->RNR Inhibition DNA_Polymerase DNA Polymerase dADP->DNA_Polymerase dGDP->DNA_Polymerase dCDP->DNA_Polymerase dTDP->DNA_Polymerase DNA DNA Synthesis DNA_Polymerase->DNA

Caption: Inhibition of RNR by O-Isopropylhydroxylamine HCl blocks DNA synthesis.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of O-Isopropylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of O-Isopropylhydroxylamine hydrochloride, a versatile reagent in organic synthesis. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.[3][4][5][6]

Quantitative Hazard Data

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[7][8]WarningP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
Skin Corrosion/Irritation Causes skin irritation.[2][3][7][8]WarningP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][7][8]WarningP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][7]WarningP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Disposal Protocol

Disposal of this compound must be carried out in strict accordance with all local, state, and federal regulations.[9] The following is a general, multi-step procedure for its safe disposal.

Step 1: Small Spills and Residue Management

For minor spills or cleaning of empty containers:

  • Containment: Carefully sweep up the solid material, avoiding dust generation.[3] Dampening with water may be used to prevent dusting.[4]

  • Collection: Place the collected material into a suitable, clearly labeled, and closed container for chemical waste.[3][4] Do not use aluminum or galvanized containers.[9]

  • Decontamination: Wash the spill area and any contaminated equipment thoroughly with soap and water.[10]

Step 2: Disposal of Unused or Waste this compound

Due to its nature as a hydroxylamine derivative, chemical neutralization is a recommended step before final disposal.

Experimental Protocol for Neutralization (General Procedure):

  • Preparation: In a well-ventilated fume hood, prepare a diluted solution of the this compound waste in a large beaker with water.

  • Neutralization: Slowly add a weak acid, such as acetic acid, to the solution while stirring. The goal is to neutralize the hydroxylamine base. Monitor the pH of the solution to ensure it is near neutral (pH 7).

  • Collection: Once neutralized, the solution should be transferred to a designated and properly labeled hazardous waste container.

  • Final Disposal: The container must be disposed of through an approved hazardous waste disposal facility.[5] Consult your institution's environmental health and safety (EHS) office for specific procedures and licensed contractors.

Important Considerations:

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[3]

  • Regulatory Compliance: Waste disposal requirements can vary significantly. Always consult and adhere to the guidelines provided by your local and national regulatory bodies.[9]

  • Documentation: Maintain accurate records of the disposed chemical, including quantity and date of disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill / Residue assess_quantity->small_spill Minor bulk_waste Unused / Bulk Waste assess_quantity->bulk_waste Major contain_spill Sweep and Contain in Labeled Container small_spill->contain_spill neutralize Neutralize with Weak Acid (in fume hood) bulk_waste->neutralize contact_ehs Contact Environmental Health & Safety (EHS) contain_spill->contact_ehs collect_neutralized Collect Neutralized Solution in Waste Container neutralize->collect_neutralized collect_neutralized->contact_ehs dispose Dispose via Approved Hazardous Waste Facility contact_ehs->dispose

Disposal Workflow for this compound

By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and regulatory compliance in your laboratory operations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.